molecular formula C6H13NO4 B1676587 Migalastat CAS No. 108147-54-2

Migalastat

Cat. No.: B1676587
CAS No.: 108147-54-2
M. Wt: 163.17 g/mol
InChI Key: LXBIFEVIBLOUGU-DPYQTVNSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Migalastat is a potent, orally bioavailable pharmacological chaperone for the investigation of Fabry disease, a rare genetic lysosomal storage disorder. Its primary research application involves the study of protein misfolding and rescue mechanisms. This compound selectively and reversibly binds to the active site of specific amenable mutant forms of the enzyme alpha-galactosidase A (α-Gal A) . This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosomes . Once in the acidic environment of the lysosome, this compound dissociates, allowing the now-stabilized enzyme to perform its natural function of degrading accumulated substrates like globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3) . This unique mechanism makes this compound an invaluable research tool for exploring the pathophysiology of amenable GLA mutations, the pharmacology of chaperone-based therapies, and the cellular processing of enzymes in model systems. It is critical to note that this product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2R,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBIFEVIBLOUGU-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@H](N1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201022520
Record name Migalastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108147-54-2
Record name 1-Deoxygalactonojirimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108147-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Migalastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108147542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Migalastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Migalastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201022520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIGALASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4XNY919FW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

244-246
Record name Migalastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05018
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Migalastat's Mechanism of Action in Fabry Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the galactosidase alpha (GLA) gene.[1][2] These mutations lead to a deficiency of the lysosomal enzyme α-galactosidase A (α-Gal A), which is responsible for the catabolism of specific glycosphingolipids.[3] Consequently, substrates such as globotriaosylceramide (Gb3) and globotriaosylsphingosine (lyso-Gb3) accumulate in various cells and tissues, including the kidneys, heart, and nervous system, leading to progressive organ damage.[2] Migalastat (Galafold™) is an oral pharmacological chaperone developed as a precision medicine for Fabry disease. It is indicated for patients who have GLA gene variants, known as amenable mutations, that result in the production of unstable but still catalytically active α-Gal A protein.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and process diagrams.

Pathophysiology of Amenable Mutations in Fabry Disease

In many cases of Fabry disease, particularly those involving missense mutations, the GLA gene produces a full-length α-Gal A enzyme that is structurally unstable.[5][6] This instability causes the protein to misfold within the endoplasmic reticulum (ER). The ER's rigorous protein quality control system identifies these misfolded enzymes as defective and targets them for premature degradation, preventing their successful trafficking to the lysosomes.[4][7] The resulting deficiency of α-Gal A in the lysosome leads to the pathological accumulation of Gb3 and lyso-Gb3, driving the clinical manifestations of the disease.[3]

Fabry_Disease_Pathophysiology Pathophysiology of Fabry Disease with Amenable Mutations cluster_0 Cellular Environment cluster_1 Nucleus cluster_2 Endoplasmic Reticulum (ER) cluster_3 Lysosome cluster_4 Cellular Outcome GLA GLA Gene (Amenable Mutation) mRNA mRNA GLA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Misfolded_aGalA Misfolded, Unstable α-Gal A Enzyme Ribosome->Misfolded_aGalA Protein Synthesis Degradation ER-Associated Degradation Misfolded_aGalA->Degradation ER Quality Control Failure Lysosome_Deficiency α-Gal A Deficiency Misfolded_aGalA->Lysosome_Deficiency Failed Trafficking Accumulation Substrate Accumulation Lysosome_Deficiency->Accumulation Leads to Substrate Gb3 / lyso-Gb3 Dysfunction Cellular Dysfunction & Organ Damage Accumulation->Dysfunction Causes Migalastat_MoA This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 Endoplasmic Reticulum (pH ~7.2) cluster_2 Golgi Apparatus cluster_3 Lysosome (pH ~4.5) Migalastat_ER This compound Misfolded_aGalA Misfolded α-Gal A Migalastat_ER->Misfolded_aGalA Binds & Stabilizes Stabilized_Complex Stabilized This compound-α-Gal A Complex Golgi Trafficking Stabilized_Complex->Golgi Passes ERQC, Traffics to Functional_aGalA Functional α-Gal A Golgi->Functional_aGalA Delivers to Migalastat_Lysosome This compound (dissociates) Functional_aGalA->Migalastat_Lysosome Releases Metabolism Substrate Metabolism Functional_aGalA->Metabolism Catalyzes Substrate Gb3 / lyso-Gb3 Substrate->Metabolism Amenability_Workflow Experimental Workflow for GLA Mutation Amenability Testing start Identify Patient's GLA Mutation clone Clone Mutant GLA into Expression Vector start->clone transfect Transfect HEK-293 Cells clone->transfect split Split Cell Culture transfect->split treat Incubate with 10 µM this compound split->treat Test control Incubate without This compound (Control) split->control Baseline lyse_treat Lyse Cells treat->lyse_treat lyse_control Lyse Cells control->lyse_control measure_treat Measure α-Gal A Activity (Fluorometric Assay) lyse_treat->measure_treat measure_control Measure α-Gal A Activity (Fluorometric Assay) lyse_control->measure_control compare Compare Activity: - Treated vs. Control - Treated vs. Wild-Type measure_treat->compare measure_control->compare decision Activity ≥1.2x Baseline? AND Activity ≥3% Wild-Type? compare->decision amenable Amenable decision->amenable Yes non_amenable Non-Amenable decision->non_amenable No

References

migalastat as a pharmacological chaperone for alpha-galactosidase A

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Migalastat as a Pharmacological Chaperone for α-Galactosidase A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which lead to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency causes the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), in various tissues, leading to severe multi-organ pathology. This compound (N-butyl-deoxynojirimycin) is an orally administered pharmacological chaperone designed to treat Fabry disease in patients with specific, "amenable" GLA mutations. Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, this compound acts by selectively binding to and stabilizing certain misfolded mutant forms of the endogenous α-Gal A. This guide provides a detailed technical overview of this compound's mechanism of action, the methodologies used to identify responsive patient populations, and a summary of its clinical and pharmacological profile.

Mechanism of Action: From Endoplasmic Reticulum to Lysosome

Certain missense mutations in the GLA gene result in the production of misfolded but potentially functional α-Gal A protein.[1] This misfolded enzyme is recognized by the quality control system of the endoplasmic reticulum (ER) and targeted for premature degradation, never reaching its site of action in the lysosome.[1]

This compound is an iminosugar analogue of the terminal galactose of Gb3 that acts as a pharmacological chaperone.[2] Its mechanism involves:

  • Binding and Stabilization in the ER: At the neutral pH of the ER, this compound selectively and reversibly binds to the active site of amenable mutant α-Gal A proteins.[3][4] This binding stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control system and prevent its degradation.[2]

  • Trafficking to the Lysosome: The stabilized this compound-α-Gal A complex is then trafficked through the secretory pathway to the lysosomes.[2][4]

  • Dissociation and Enzyme Activity: Within the lysosome, two factors promote the dissociation of this compound from the enzyme: the acidic environment (lower pH) and the high concentration of endogenous substrates like Gb3.[2][3] Once dissociated, the now correctly-trafficked α-Gal A can catalyze the breakdown of Gb3 and related glycosphingolipids, thereby reducing substrate accumulation.[3]

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) misfolded_aga Misfolded α-Gal A (Amenable Mutant) stabilized_complex Stabilized This compound-α-Gal A Complex misfolded_aga->stabilized_complex degradation Proteasomal Degradation misfolded_aga->degradation ER Quality Control migalastat_er This compound migalastat_er->stabilized_complex Binding complex_lysosome Stabilized Complex stabilized_complex->complex_lysosome Trafficking active_aga Active α-Gal A complex_lysosome->active_aga Dissociation (Low pH, High Substrate) migalastat_lys This compound complex_lysosome->migalastat_lys breakdown Gb3 Breakdown Products active_aga->breakdown Catalysis gb3 Gb3 Substrate gb3->breakdown Amenability_Assay_Workflow start Start: Mutant GLA Gene plasmid 1. Clone into Expression Plasmid start->plasmid transfection 2. Transfect HEK-293 Cells plasmid->transfection split transfection->split incubate_control 3a. Incubate (Control) - No this compound split->incubate_control incubate_this compound 3b. Incubate (Test) + 10µM this compound split->incubate_this compound washout 4. Wash-out Step incubate_control->washout incubate_this compound->washout lysis 5. Cell Lysis washout->lysis assay 6. Measure α-Gal A Activity lysis->assay decision 7. Apply Amenability Criteria assay->decision amenable Amenable decision->amenable ≥1.2-fold increase AND ≥3% of wild-type activity non_amenable Not Amenable decision->non_amenable Criteria Not Met

References

A Technical Deep Dive into the Preclinical Evaluation of Migalastat for Fabry Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal preclinical in vitro and in vivo studies that underpinned the development of migalastat, a pharmacological chaperone for the treatment of Fabry disease. This document synthesizes key quantitative data, details experimental methodologies, and visualizes the core mechanism of action to offer a thorough understanding of the foundational science supporting this compound's clinical application.

Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues, causing multi-organ pathology.[1][2][3] this compound, an iminosugar analogue of the terminal galactose of GL-3, acts as a pharmacological chaperone, selectively and reversibly binding to the active site of amenable mutant forms of α-Gal A.[4][5] This binding stabilizes the enzyme in the endoplasmic reticulum, facilitating its proper trafficking to lysosomes, where it can catabolize its substrates.[4]

Quantitative Data Summary

The preclinical efficacy of this compound was demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy: Enhancement of α-Galactosidase A Activity

Preclinical studies in cultured cells from Fabry patients demonstrated this compound's ability to increase the activity of mutant α-Gal A.

Cell TypeMutant α-Gal A FormTreatmentResultReference
Lymphoblasts & FibroblastsVarious amenable mutationsThis compoundIncreased α-galactosidase A activity[4]
Human Embryonic Kidney (HEK) 293 CellsTransfected with individual GLA mutationsThis compoundIncreased α-galactosidase A activity for amenable mutations[4]
In Vivo Efficacy: Reduction of Substrate Accumulation in Fabry Transgenic Mice

Oral administration of this compound to transgenic mouse models of Fabry disease resulted in a significant reduction of accumulated substrates in key affected tissues.

Animal ModelTissueSubstrateReductionReference
Fabry Transgenic MiceKidneylyso-Gb3Up to 64%[1][2][6]
Fabry Transgenic MiceHeartlyso-Gb3Up to 59%[1][2][6]
Fabry Transgenic MiceSkinlyso-Gb3Up to 81%[1][2][6]
Fabry Transgenic MiceKidney, Heart, Skin, PlasmaGL-3Significant reduction[7]
Fabry Transgenic MiceBrainGL-3 & lyso-Gb3Reduction observed, indicating blood-brain barrier penetration[4][6]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound as a pharmacological chaperone is a key concept in its therapeutic effect. The following diagram illustrates this pathway.

Migalastat_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) Unstable_Enzyme Unstable Mutant α-Gal A Stabilized_Complex Stabilized α-Gal A-Migalastat Complex Unstable_Enzyme->Stabilized_Complex Binding Degradation Proteasomal Degradation Unstable_Enzyme->Degradation Misfolding This compound This compound This compound->Stabilized_Complex Active_Enzyme Active α-Gal A Stabilized_Complex->Active_Enzyme Trafficking & Dissociation Breakdown Substrate Breakdown Active_Enzyme->Breakdown Catalysis Substrate GL-3 / lyso-Gb3 Substrate->Breakdown

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the core experimental protocols used in the preclinical evaluation of this compound.

In Vitro Amenability Assay

Objective: To determine if a specific GLA mutation is "amenable" to this compound therapy by assessing the in vitro increase in α-Gal A activity.

Methodology:

  • Cell Line: Human embryonic kidney (HEK) 293 cells are commonly used.[4]

  • Transfection: HEK-293 cells are transfected with plasmids containing the DNA for specific mutant forms of GLA.[4]

  • Treatment: Transfected cells are incubated with and without this compound at a concentration intended to be sub-inhibitory.

  • Lysis and Enzyme Assay: After incubation, cells are lysed, and the α-Gal A activity in the cell lysate is measured using a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).

  • Data Analysis: The α-Gal A activity in this compound-treated cells is compared to that in untreated cells. A mutation is typically classified as amenable if there is a predefined significant increase in enzyme activity.[4]

In Vivo Efficacy Studies in Fabry Transgenic Mice

Objective: To evaluate the in vivo efficacy of this compound in reducing substrate accumulation in a relevant animal model.

Methodology:

  • Animal Model: Fabry transgenic mice expressing a human mutant form of α-Gal A (e.g., hR301Q α-Gal A Tg/KO mice) are used.[4] These mice exhibit accumulation of GL-3 and lyso-Gb3 in various tissues.

  • Drug Administration: this compound hydrochloride is administered orally to the mice.[1][2][3] Dosing regimens (e.g., dose and frequency) are established based on pharmacokinetic studies.

  • Tissue Collection: After a defined treatment period, mice are euthanized, and relevant tissues (e.g., kidney, heart, skin, brain) and plasma are collected.

  • Substrate Quantification: The levels of GL-3 and lyso-Gb3 in tissue homogenates and plasma are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3]

  • Data Analysis: Substrate levels in treated mice are compared to those in untreated control mice to determine the percentage reduction.

The following diagram illustrates the general workflow for preclinical in vivo studies.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis Animal_Model Fabry Transgenic Mouse Model Treatment_Group Oral this compound Administration Animal_Model->Treatment_Group Control_Group Vehicle Administration Animal_Model->Control_Group Dosing Chronic Dosing Period Treatment_Group->Dosing Control_Group->Dosing Tissue_Collection Tissue & Plasma Collection Dosing->Tissue_Collection LCMS LC-MS/MS Quantification Tissue_Collection->LCMS Data_Comparison Comparison of Substrate Levels LCMS->Data_Comparison Efficacy_Determination Efficacy Determination Data_Comparison->Efficacy_Determination

Caption: General workflow for in vivo efficacy studies of this compound.

Conclusion

The preclinical in vitro and in vivo studies of this compound provided a robust scientific foundation for its development as a targeted therapy for Fabry disease. The data consistently demonstrated its ability to increase the activity of amenable mutant α-Gal A enzymes and significantly reduce the accumulation of pathogenic substrates in key affected organs. The detailed experimental protocols and a clear understanding of its mechanism of action were instrumental in guiding the successful clinical development and eventual approval of this first-in-class pharmacological chaperone. These foundational studies serve as a paradigm for the development of future chaperone therapies for other genetic diseases.

References

role of amenable GLA mutations in migalastat therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of Amenable GLA Mutations in Migalastat Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme α-galactosidase A (α-Gal A).[1][2][3][4][5] This deficiency leads to the systemic accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids, causing progressive multi-organ damage.[1][2][3][6][7] this compound, an oral pharmacological chaperone, represents a precision medicine approach for Fabry disease treatment. It functions by selectively binding to and stabilizing specific mutant forms of the α-Gal A enzyme, facilitating their proper trafficking to the lysosome and restoring catalytic activity.[1][5][8][9][10][11] This therapy is effective only for patients with "amenable" GLA mutations, which produce misfolded but catalytically competent enzyme variants. This guide provides a detailed overview of the molecular basis of this compound amenability, the experimental protocols for its determination, and a summary of the quantitative clinical data supporting its efficacy.

The Molecular Basis of this compound Action in Fabry Disease

Fabry disease pathogenesis stems from the inability of mutated α-Gal A to be properly folded and trafficked from the endoplasmic reticulum (ER). The cell's quality control system identifies these misfolded proteins and targets them for premature degradation, leading to insufficient enzyme levels in the lysosome.[3][12]

This compound therapy is designed for a subset of patients whose GLA mutations are classified as "amenable." These are typically missense mutations that result in the production of an unstable α-Gal A protein that, while misfolded, retains its potential for enzymatic activity.[1][6][9][13][14] In contrast, "non-amenable" mutations, such as large deletions, frameshift, or nonsense mutations, often lead to the complete absence of the enzyme or produce a truncated, non-functional protein that a chaperone cannot rescue.[1][6][13] It is estimated that 35% to 50% of individuals with Fabry disease carry amenable mutations.[1][15][16]

The therapeutic mechanism involves this compound, a small molecule analogue of the terminal galactose of Gb3, binding to the active site of the misfolded α-Gal A in the ER. This binding stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control and traffic through the Golgi apparatus to the lysosomes.[4][8][9] Within the acidic environment and high substrate concentrations of the lysosome, this compound dissociates from the enzyme.[4][8][9] This releases the now correctly localized and functional α-Gal A to catabolize the accumulated Gb3.[8]

cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome er_synthesis Synthesis of α-Gal A er_misfold Misfolded α-Gal A (Amenable Mutation) er_synthesis->er_misfold GLA Mutation er_degradation ER-Associated Degradation (ERAD) er_misfold->er_degradation Quality Control Rejection chaperone_bind This compound Binds & Stabilizes α-Gal A er_misfold->chaperone_bind This compound Intervention golgi_trafficking Trafficking of Stabilized Enzyme-Chaperone Complex chaperone_bind->golgi_trafficking lyso_dissociation This compound Dissociates (Low pH, High Substrate) golgi_trafficking->lyso_dissociation lyso_activity Functional α-Gal A lyso_dissociation->lyso_activity lyso_catabolism Gb3 Catabolism lyso_activity->lyso_catabolism

Caption: Cellular mechanism of this compound action on amenable α-Gal A mutants.

Experimental Protocol: The Amenability Assay

The determination of whether a specific GLA mutation is amenable to this compound is performed using a validated, Good Laboratory Practice (GLP) compliant in vitro assay based in Human Embryonic Kidney 293 (HEK-293) cells.[12][13][17][18][19][20] This assay serves as the gold standard for patient selection.[19]

Detailed Methodology
  • Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. They are then transiently transfected with a DNA plasmid vector containing the specific GLA gene variant to be tested. A vector containing the wild-type (WT) GLA gene is used as a positive control.

  • This compound Incubation: Following transfection, the cells are incubated in a culture medium containing 10 µM of this compound.[13][19][20][21] This concentration approximates the mean maximum plasma concentration observed in patients.[8] A parallel set of transfected cells is incubated without this compound to establish a baseline enzyme activity for each mutant.

  • Cell Lysis and Homogenization: After the incubation period (typically 48-72 hours), the cells are harvested and washed to remove any extracellular this compound. The cells are then lysed to release their intracellular contents, including the α-Gal A enzyme.

  • Enzyme Activity Measurement: The α-Gal A activity in the cell lysate is quantified using a fluorometric assay. This involves adding a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) that releases a fluorescent product upon cleavage by α-Gal A. The rate of fluorescence increase is directly proportional to the enzyme's activity.

  • Data Analysis and Amenability Criteria: To be classified as amenable , the mutant α-Gal A must meet two stringent criteria in the presence of 10 µM this compound:[10][13][18][19][20][21]

    • Relative Criterion: At least a 1.2-fold increase in enzyme activity compared to its own baseline (activity without this compound).

    • Absolute Criterion: An absolute enzyme activity level equal to or greater than 3% of the activity of wild-type α-Gal A .

cluster_processing start Start: GLA Variant of Interest transfect Transfect HEK-293 Cells with GLA Mutant Plasmid start->transfect split Split Cell Culture into Two Groups transfect->split incubate_base Incubate (Control) - No this compound split->incubate_base Group 1 (Baseline) incubate_mig Incubate with 10 µM this compound split->incubate_mig Group 2 (Test) harvest_base Harvest, Wash, and Lyse Cells incubate_base->harvest_base harvest_mig Harvest, Wash, and Lyse Cells incubate_mig->harvest_mig harvest Harvest, Wash, and Lyse Cells assay Measure α-Gal A Activity (Fluorometric Assay) calculate Calculate Results criteria_check Apply Amenability Criteria calculate->criteria_check amenable Result: Amenable criteria_check->amenable ≥ 1.2-fold increase AND ≥ 3% of Wild-Type Activity non_amenable Result: Non-Amenable criteria_check->non_amenable Either Criterion Not Met assay_base Measure α-Gal A Activity (Fluorometric Assay) harvest_base->assay_base assay_mig Measure α-Gal A Activity (Fluorometric Assay) harvest_mig->assay_mig assay_base->calculate assay_mig->calculate

Caption: Experimental workflow for the GLP-HEK amenability assay.

Quantitative Efficacy Data from Clinical Trials

The clinical utility of this compound in patients with amenable mutations has been established through pivotal Phase 3 clinical trials: FACETS (in ERT-naïve patients) and ATTRACT (in ERT-experienced patients).[2][10][12][22][23]

In Vitro Amenability of Classic Phenotype Variants

The amenability assay demonstrates a significant increase in enzyme activity for mutations associated with the classic, more severe form of Fabry disease.

GLA Variant Subgroup Mean Absolute Increase in α-Gal A Activity (% of WT) Mean Fold-Increase Above Baseline
Classic Phenotype Variants (n=14)24.8%8.2-fold
All Other Amenable Variants24.5%6.8-fold
Data sourced from Hughes et al., Genetics in Medicine (2019).[21]
Efficacy in ERT-Naïve Patients (FACETS Study)

The FACETS trial demonstrated that this compound significantly reduces disease substrate in patients with amenable mutations who had not previously received enzyme replacement therapy (ERT).

Endpoint (at 6 months) This compound (Amenable Mutations) Placebo Key Finding
Reduction in Kidney GL-3 Inclusions Significant Reduction (-0.8) Increase (+0.3) This compound effectively cleared substrate from renal capillaries.[24]
Plasma Lyso-Gb3 Levels Significant Reduction No significant change Demonstrates a systemic biochemical response to treatment.[10]
Annualized Change in eGFR (at 24 months) -0.3 mL/min/1.73 m² N/A Renal function remained stable over the long term.[2][24]
Change in Left Ventricular Mass Index (LVMi) (at 24 months) -16.7 g/m² N/A Indicates a reduction in cardiac hypertrophy.[2][24]
Mean inclusions per peritubular capillary (PTC).
Efficacy in ERT-Experienced Patients (ATTRACT Study)

The ATTRACT study showed that switching from ERT to oral this compound maintained renal stability and provided superior cardiac benefits in patients with amenable mutations.

Endpoint (at 18 months) This compound Group ERT Group Key Finding
Annualized Change in eGFR Comparable Stability Comparable Stability This compound was non-inferior to ERT in maintaining renal function.[22][25]
Change in LVMi -6.6 g/m² (Significant Reduction) No significant change This compound demonstrated a significant advantage over ERT in reducing cardiac mass.[22][25]
Plasma Lyso-Gb3 Levels Remained Low and Stable Remained Low and Stable Biochemical control was maintained after switching to this compound.[25]
Composite Clinical Events 29% of patients 44% of patients A numerically lower percentage of patients on this compound experienced renal, cardiac, or cerebrovascular events.[25]

Conclusion

This compound therapy is a paradigm of precision medicine, offering a targeted oral treatment for Fabry disease. Its efficacy is entirely dependent on the patient's underlying GLA mutation being "amenable" to pharmacological chaperoning. The robust, GLP-validated HEK cell-based assay provides a reliable method for identifying suitable candidates by quantifying the mutant enzyme's response to this compound against strict criteria. Clinical data from both ERT-naïve and ERT-experienced cohorts confirm that for patients with amenable mutations, this compound effectively reduces disease substrate, maintains renal function, and reduces cardiac hypertrophy. This technical framework underscores the critical importance of genetic testing and the in vitro amenability assay in the clinical management of Fabry disease and the successful application of chaperone therapy.

References

initial clinical trials of migalastat for Fabry disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Initial Clinical Trials of Migalastat for Fabry Disease

Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme alpha-galactosidase A (α-Gal A).[1] This enzymatic deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes of various cell types.[1][2] The resulting cellular dysfunction affects multiple organs, including the kidneys, heart, and nervous system, leading to significant morbidity and premature mortality.[3][4]

This compound (Galafold™) is an oral pharmacological chaperone developed as a targeted therapy for Fabry disease.[3][5] Unlike enzyme replacement therapy (ERT), which introduces a recombinant version of the enzyme, this compound is a small molecule designed to bind to and stabilize specific mutant forms of the patient's own α-Gal A enzyme.[2] This guide provides a detailed overview of the foundational Phase 1 and Phase 2 clinical trials that established the clinical proof of concept, pharmacokinetic profile, and initial efficacy and safety of this compound for patients with amenable GLA variants.

Core Mechanism of Action

This compound is an iminosugar analogue of the terminal galactose of GL-3.[5] It selectively and reversibly binds to the active site of certain misfolded, but still catalytically competent, mutant α-Gal A proteins in the endoplasmic reticulum (ER).[2][5] This binding stabilizes the enzyme's conformation, preventing its premature degradation by the ER-associated protein degradation (ERAD) pathway. The stabilized enzyme can then traffic correctly through the Golgi apparatus to the lysosome.[2]

Within the acidic environment of the lysosome and in the presence of high concentrations of substrate (GL-3), this compound dissociates from the active site. This allows the now properly localized α-Gal A enzyme to catabolize the accumulated glycosphingolipids.[2] This mechanism is only effective for patients with GLA mutations that result in a misfolded but partially functional protein, referred to as "amenable" mutations.[2][5]

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) GLA Amenable GLA Variant (mRNA) Ribosome Ribosome GLA->Ribosome Translation Misfolded_Enzyme Misfolded α-Gal A (Unstable) Ribosome->Misfolded_Enzyme Stabilized_Complex This compound-α-Gal A Complex (Stable) Misfolded_Enzyme->Stabilized_Complex Binding & Stabilization ERAD ERAD Pathway (Degradation) Misfolded_Enzyme->ERAD No Chaperone This compound This compound This compound->Stabilized_Complex Binding & Stabilization Trafficking Vesicular Transport Stabilized_Complex->Trafficking Trafficking Stabilized_Complex_L This compound-α-Gal A Complex Trafficking->Stabilized_Complex_L Active_Enzyme Functional α-Gal A Breakdown GL-3 Catabolism Active_Enzyme->Breakdown Migalastat_Released This compound GL3 GL-3 Substrate GL3->Breakdown Stabilized_Complex_L->Active_Enzyme Dissociation Stabilized_Complex_L->Migalastat_Released Dissociation

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Phase 1 Clinical Trials in Healthy Volunteers

The initial Phase 1 studies were designed to assess the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy individuals.

Experimental Protocol

Four double-blind, placebo-controlled studies were conducted with 124 healthy volunteers aged 18-55.[6] The protocol involved:

  • Single Ascending Dose: Participants received single oral doses of this compound HCl ranging from 25 mg to 2000 mg.[6]

  • Multiple Ascending Dose: Participants received twice-daily oral doses of 50 mg or 150 mg for 7 days.[6]

  • Pharmacokinetic Sampling: Serial blood and urine samples were collected to determine PK parameters.[6]

  • Pharmacodynamic Assessment: White blood cell α-Gal A activity was measured as an early indicator of target engagement.[6]

  • Safety Monitoring: Included clinical laboratory tests, electrocardiograms (ECGs), physical examinations, vital signs, and monitoring of adverse events (AEs).[6][7]

Pharmacokinetic and Pharmacodynamic Data

The studies demonstrated that this compound has a predictable pharmacokinetic profile. The 150 mg dose, administered twice daily for 7 days, was found to be generally safe and well-tolerated.[6]

PK Parameter Single Dose Range (25 mg - 2000 mg) Reference
AUC∞ 1129 - 72,838 ng·h/mL[6]
Cmax 200.5 - 13,844 ng/mL[6]
t1/2 3 - 4 hours[6]
Dose Proportionality Yes[6]
Time to Steady State Achieved by Day 7 (multiple dosing)[6]
Excretion Up to 67% excreted unchanged in urine[6]

A key pharmacodynamic finding was a dose-related increase in α-Gal A enzyme activity even in healthy subjects, providing a successful proof of mechanism for the chaperone effect.[6] No abnormal cardiac effects, including QTc interval prolongation, were observed.[6]

Phase 2 Clinical Trials in Fabry Patients

Following the promising Phase 1 results, four open-label Phase 2 trials were initiated to evaluate this compound in patients with Fabry disease. These studies were crucial for assessing safety and pharmacodynamic responses in the target population.

Experimental Protocol

The Phase 2 program enrolled both male and female patients with a confirmed diagnosis of Fabry disease and GLA mutations that were later retrospectively classified as amenable or non-amenable based on an in vitro assay in Human Embryonic Kidney (HEK)-293 cells.[8]

cluster_workflow Phase 2 Trial Workflow Screening Patient Screening (Confirmed Fabry Disease) Enrollment Enrollment (N=27 total in 4 studies) Screening->Enrollment Baseline Baseline Assessments - Kidney/Skin Biopsies - α-Gal A Activity (WBC, tissues) - GL-3 & lyso-Gb3 levels (urine, plasma) Enrollment->Baseline Treatment This compound HCl Treatment (12-24 week primary period) Baseline->Treatment FollowUp Follow-Up Assessments (Repeat of Baseline Measures) Treatment->FollowUp Extension Optional Open-Label Extension Study FollowUp->Extension

Caption: Generalized experimental workflow for the initial Phase 2 studies.

Key Methodologies:

  • Patient Population: 18 men and 9 women aged 17 to 65 with 21 different missense mutations.

  • Treatment Duration: Primary treatment arms were 12 or 24 weeks, with an optional open-label extension.

  • Primary Objective: Evaluate the safety and tolerability of this compound.

  • Secondary/Pharmacodynamic Objectives:

    • Measure changes in α-Gal A activity in white blood cells (WBC), kidney, and skin.[8]

    • Quantify changes in GL-3 substrate levels in urine, plasma, skin, and kidney interstitial capillaries.[5][8]

Efficacy and Safety Data

The Phase 2 trials provided the first evidence of this compound's biological activity in patients. A clear distinction in response was observed between patients with amenable mutations and those with non-amenable mutations.[8][9]

Efficacy Endpoint Key Quantitative Results Reference
α-Gal A Activity Increase An increase was seen in 24 of 26 patients (WBC, kidney, skin). In a study of 9 females, 6 demonstrated an increase of at least 50% in blood, skin, and kidney.[8][8]
Kidney GL-3 Reduction Amenable Mutations: Median decrease of 78% in interstitial capillary GL-3 (in 5 patients with paired biopsies).[9]
Non-Amenable Mutations: Median increase of 114% in interstitial capillary GL-3 (in 3 patients with paired biopsies).[9]
Plasma lyso-Gb3 Reduced levels observed in patients with amenable mutations compared to baseline.[5]
Renal Function Remained stable in patients with amenable mutations as measured by eGFR and proteinuria.[9]

Safety Profile: this compound was generally safe and well-tolerated across all doses evaluated.

  • No drug-related serious adverse events (SAEs) were reported during the primary treatment periods.[9]

  • The most common adverse events included arthralgia, fatigue, back pain, and pain in the extremities.[9]

Conclusion from Initial Trials

The initial Phase 1 and 2 clinical trials were instrumental in establishing the foundation for the later-stage development of this compound. Phase 1 studies in healthy volunteers defined a safe and well-characterized pharmacokinetic profile, with early data suggesting successful target engagement.[6] The subsequent Phase 2 studies provided the first critical evidence that this compound could increase α-Gal A activity and reduce the pathological substrate GL-3 in kidney cells of Fabry patients with amenable GLA mutations.[9] These findings strongly supported the chaperone's mechanism of action and its potential as a genotype-specific oral therapy. The favorable safety profile and positive pharmacodynamic results from these initial trials directly led to the design of the pivotal Phase 3 registration studies (FACETS and ATTRACT) to confirm the clinical benefit of this compound.[10]

References

The Pharmacokinetics and Bioavailability of Oral Migalastat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral migalastat, an orally administered pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations. The information presented is collated from a range of clinical studies and regulatory assessments, offering a detailed resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is rapidly absorbed following oral administration, with dose-proportional pharmacokinetics observed across a wide range of doses. The absolute bioavailability is approximately 75%. Co-administration with food significantly reduces the rate and extent of absorption, necessitating administration in a fasted state. This compound is primarily cleared from the body via renal excretion of the unchanged drug. Consequently, its exposure is significantly increased in individuals with renal impairment. This guide summarizes the key pharmacokinetic parameters, details the experimental protocols of pivotal studies, and provides visual representations of experimental workflows and the drug's mechanism of action.

Pharmacokinetic Properties of this compound

Oral this compound's pharmacokinetic profile has been characterized in healthy volunteers and in patients with Fabry disease. The key parameters are summarized below.

Absorption and Bioavailability

This compound is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Cmax) typically occurring within 3 hours in a fasted state[1][2]. The pharmacokinetics are dose-proportional over a dose range of 75 mg to 1250 mg[1][3].

The absolute bioavailability of a single 123 mg oral dose of this compound is approximately 75%[1][3]. Studies have shown that the capsule and solution formulations of this compound are bioequivalent when administered under fasted conditions[4].

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Fasted Volunteers

Parameter50 mg Dose[2]150 mg Dose[2]450 mg Dose[2]123 mg Dose[1]
Cmax (ng/mL) Data not availableData not availableData not availableNot specified
Tmax (h) 3.0 - 3.53.0 - 3.53.0 - 3.53
AUC0-∞ (ng·h/mL) Data not availableData not availableData not availableNot specified
t1/2 (h) 3.2 - 4.03.2 - 4.03.2 - 4.0~4
CL/F (L/h) ~13 - 15~13 - 15~13 - 1512.5
Distribution

This compound exhibits extensive tissue distribution, with an apparent volume of distribution of approximately 89 L[1]. In vitro studies have shown no detectable plasma protein binding of this compound[1][3].

Metabolism and Excretion

This compound is primarily eliminated from the body unchanged through renal excretion[3][5]. Up to 67% of an administered dose is excreted as unchanged drug in the urine[5]. Metabolism represents a minor elimination pathway, with a small fraction of the dose undergoing dehydrogenation and O-glucuronide conjugation[6]. In vitro studies have indicated that this compound is not a substrate for P-glycoprotein and is unlikely to inhibit or induce cytochrome P450 enzymes[1][7].

Effect of Food on Bioavailability

The presence of food has a clinically significant impact on the absorption of this compound. Co-administration with a high-fat meal has been shown to decrease the Cmax by approximately 40% and the area under the curve (AUC) by 37%[4]. Similarly, a high-fat or light meal taken up to one hour before or after dosing can reduce Cmax and AUC by up to 40%[4]. This has led to the recommendation that this compound be taken on an empty stomach, with no food consumed for at least 2 hours before and 2 hours after administration[1].

Table 2: Effect of Food on this compound Pharmacokinetics (100 mg and 150 mg doses)

Condition% Decrease in Cmax% Decrease in AUC0-infDelay in Tmax (approx.)
High-Fat Meal (100 mg dose) [4]40%37%1 hour
High-Fat or Light Meal (1 hour before or after 150 mg dose) [4]Up to 40%Up to 40%No apparent effect

Pharmacokinetics in Special Populations

Renal Impairment

As this compound is primarily cleared by the kidneys, renal impairment significantly affects its pharmacokinetics. Increasing degrees of renal impairment lead to increased exposure (AUC) and a longer elimination half-life (t1/2)[1][8].

Table 3: Effect of Renal Impairment on this compound Pharmacokinetics (Single 150 mg Dose)

Renal FunctionFold Increase in AUC0-∞ (vs. Normal)[1]t1/2 (h)[1]
Mild Impairment 1.27.7
Moderate Impairment 1.822.2
Severe Impairment 4.532.3

Due to the substantial increase in exposure, this compound is not recommended for use in patients with severe renal impairment[9]. A population pharmacokinetic analysis suggested that no dose adjustments are necessary for patients with mild to moderate renal impairment[10]. For patients with end-stage renal disease (ESRD) on dialysis, studies have shown that this compound is effectively removed by hemodialysis, and a dose of 123 mg every other week has been proposed for this population[11][12].

Hepatic Impairment

A dedicated study in patients with hepatic impairment has not been conducted. However, given that metabolism is a minor route of elimination for this compound, hepatic impairment is not expected to have a clinically significant effect on its pharmacokinetics[1][6].

Other Populations

Population pharmacokinetic analyses have indicated that age, gender, and race do not have a clinically relevant impact on the clearance of this compound[1].

Drug-Drug Interactions

In vitro studies suggest a low potential for drug-drug interactions, as this compound is not a substrate for major transporters and does not significantly inhibit or induce major CYP enzymes[1][7]. A clinical study investigating the interaction between this compound and agalsidase (enzyme replacement therapy) found that a single dose of this compound increased the exposure to agalsidase[13]. Co-administration is not intended[13].

Experimental Protocols

Study Design for Food Effect Evaluation

A representative study to evaluate the effect of food on this compound pharmacokinetics was a Phase 1, randomized, open-label, 5-period crossover study in healthy volunteers[14].

  • Participants: Healthy male and female volunteers aged 18 to 65 years.

  • Design: Each participant received a single 150 mg oral dose of this compound HCl under five different conditions with a washout period of at least 7 days between each dose.

  • Treatment Arms:

    • Fasting state (reference).

    • With a 50g glucose drink.

    • One hour before a high-fat meal.

    • One hour before a light meal.

    • One hour after a light meal.

  • Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points over 24 hours post-dose to determine plasma concentrations of this compound.

  • Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[11].

Food_Effect_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (5-way Crossover) cluster_pk Pharmacokinetic & Safety Assessment cluster_data Data Analysis Screening Screening of Healthy Volunteers (18-65 years) Enrollment Enrollment of ~20 Subjects Screening->Enrollment Period1 Period 1: Randomized Treatment Enrollment->Period1 Washout1 7-day Washout Period1->Washout1 Period2 Period 2: Randomized Treatment Washout1->Period2 Washout2 7-day Washout Period2->Washout2 Period3 Period 3: Randomized Treatment Washout2->Period3 Washout3 7-day Washout Period3->Washout3 Period4 Period 4: Randomized Treatment Washout3->Period4 Washout4 7-day Washout Period4->Washout4 Period5 Period 5: Randomized Treatment Washout4->Period5 PK_Sampling Serial Blood Sampling (pre-dose and post-dose) Period5->PK_Sampling Analysis LC-MS/MS Analysis of This compound Plasma Concentrations PK_Sampling->Analysis Data_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, Tmax, t1/2) Safety Safety Monitoring (AEs, Vitals, ECGs, Labs)

Caption: Workflow of a food effect study on this compound.

Study Design for Renal Impairment Evaluation

The impact of renal impairment on this compound's pharmacokinetics was assessed in an open-label, single-dose study[8].

  • Participants: Subjects were stratified into four groups based on their creatinine clearance (CrCl): normal renal function, mild, moderate, and severe renal impairment.

  • Design: All participants received a single oral dose of 150 mg this compound HCl.

  • Pharmacokinetic Sampling: Plasma and urine samples were collected over a specified period to determine this compound concentrations.

  • Pharmacokinetic Parameters: Key parameters such as AUC, Cmax, t1/2, and renal clearance were calculated and compared across the different renal function groups.

Mechanism of Action

This compound is a pharmacological chaperone that selectively and reversibly binds to the active site of specific mutant forms of the α-galactosidase A (α-Gal A) enzyme[1][15]. This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome. Once in the acidic environment of the lysosome, this compound dissociates, allowing the now correctly folded α-Gal A to catabolize its substrate, globotriaosylceramide (GL-3)[1][11].

Migalastat_Mechanism_of_Action cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Lysosome (Acidic pH) Misfolded_Enzyme Misfolded Mutant α-Gal A Enzyme Binding Binding & Stabilization Misfolded_Enzyme->Binding Degradation Premature Degradation Misfolded_Enzyme->Degradation This compound This compound This compound->Binding Trafficking Correct Trafficking Binding->Trafficking Dissociation Dissociation of this compound Trafficking->Dissociation Transport to Lysosome Active_Enzyme Active α-Gal A Enzyme Dissociation->Active_Enzyme Catabolism Catabolism Active_Enzyme->Catabolism GL3 Globotriaosylceramide (GL-3) GL3->Catabolism

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Conclusion

The pharmacokinetic and bioavailability profile of oral this compound is well-characterized. Its rapid absorption, dose-proportionality, and primary renal elimination are key features. The significant food effect necessitates administration in a fasted state to ensure optimal exposure. The influence of renal function on drug clearance is a critical consideration in its clinical use. The data summarized in this guide provide a robust foundation for further research and clinical application of this compound in the treatment of Fabry disease.

References

Methodological & Application

In Vitro Assays to Determine Migalastat Amenability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migalastat is a pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable mutations in the α-galactosidase A (GLA) gene.[1] Unlike enzyme replacement therapy, this compound is an oral medication that works by selectively and reversibly binding to the active site of specific mutant forms of the α-galactosidase A (α-Gal A) enzyme. This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome, where it can metabolize its substrate, globotriaosylceramide (Gb3).

The efficacy of this compound is dependent on the specific GLA mutation of the patient. Therefore, in vitro assays are crucial for determining which mutations are "amenable" to treatment. This document provides detailed application notes and protocols for the key in vitro assays used to establish this compound amenability.

Mechanism of Action of this compound

Fabry disease is caused by mutations in the GLA gene, leading to a deficiency of the lysosomal enzyme α-Gal A. This deficiency results in the accumulation of Gb3 in various cells and tissues, leading to the clinical manifestations of the disease. Many of these mutations are missense mutations that result in misfolded but potentially functional enzymes that are retained in the endoplasmic reticulum and targeted for degradation.

This compound acts as a pharmacological chaperone by binding to the active site of these misfolded α-Gal A proteins. This binding stabilizes the protein, allowing it to pass the quality control mechanisms of the endoplasmic reticulum and traffic to the lysosome. In the acidic environment of the lysosome, this compound dissociates from the enzyme, allowing the now properly folded and localized α-Gal A to exert its catalytic activity on Gb3.

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Vesicular Transport cluster_Lysosome Lysosome (Acidic pH) Misfolded_aGalA Misfolded Mutant α-Gal A Stabilized_Complex This compound-α-Gal A Stabilized Complex Degradation Proteasomal Degradation Misfolded_aGalA->Degradation ER-Associated Degradation (ERAD) Migalastat_ER This compound Migalastat_ER->Misfolded_aGalA Binding & Stabilization Transport_Arrow -> Stabilized_Complex->Transport_Arrow Stabilized_Complex_L This compound-α-Gal A Complex Transport_Arrow->Stabilized_Complex_L Functional_aGalA Functional α-Gal A Migalastat_L This compound Gb3 Globotriaosylceramide (Gb3) Functional_aGalA->Gb3 Metabolism Metabolites Metabolites Stabilized_Complex_L->Functional_aGalA Dissociation

Figure 1: Mechanism of action of this compound as a pharmacological chaperone.

Key In Vitro Assays for this compound Amenability

The primary method for determining this compound amenability is a Good Laboratory Practice (GLP)-validated cell-based assay using Human Embryonic Kidney (HEK-293) cells.[1] Additionally, biophysical methods like the Cellular Thermal Shift Assay (CETSA) can be employed to confirm direct target engagement.

HEK-293 Amenability Assay

This is the gold standard assay for determining the responsiveness of a specific GLA mutation to this compound. The principle of the assay is to transiently express a specific mutant form of α-Gal A in HEK-293 cells and then measure the change in enzyme activity after incubation with this compound.

Amenability Criteria:

A GLA mutation is classified as amenable if it meets both of the following criteria in the presence of 10 µmol/L this compound:[1]

  • A relative increase in α-Gal A activity of ≥ 1.2-fold over the baseline (untreated) activity of the mutant enzyme.

  • An absolute increase in α-Gal A activity of ≥ 3% of the wild-type α-Gal A activity.

HEK293_Assay_Workflow start Start culture Culture HEK-293 Cells start->culture transfect Transiently Transfect with GLA Mutant Construct culture->transfect incubate Incubate with and without 10 µM this compound transfect->incubate lyse Cell Lysis incubate->lyse activity_assay α-Galactosidase A Activity Assay lyse->activity_assay data_analysis Data Analysis activity_assay->data_analysis amenable Amenable? data_analysis->amenable end_yes Amenable amenable->end_yes Yes end_no Not Amenable amenable->end_no No

Figure 2: Experimental workflow for the HEK-293 this compound amenability assay.

Experimental Protocol: HEK-293 Amenability Assay

This protocol is a synthesis of best practices and should be optimized for specific laboratory conditions. Adherence to GLP guidelines is essential for clinical decision-making.

Materials:

  • HEK-293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)

  • Plasmid DNA encoding the specific GLA mutation and wild-type GLA

  • Transfection reagent (e.g., Lipofectamine)

  • This compound hydrochloride

  • Cell lysis buffer (non-denaturing)

  • α-Galactosidase A activity assay reagents:

    • 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG) substrate

    • Assay buffer (e.g., citrate-phosphate buffer, pH 4.6)

    • Stop solution (e.g., glycine-carbonate buffer, pH 10.7)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK-293 cells in complete medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 96-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • Prepare transfection complexes by mixing the GLA plasmid DNA (mutant or wild-type) with the transfection reagent in serum-free medium according to the manufacturer's protocol.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete culture medium.

  • This compound Incubation:

    • 24 hours post-transfection, replace the medium with fresh complete medium containing either 10 µM this compound or vehicle control (e.g., water or DMSO).

    • Incubate the cells for 48-72 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add a non-denaturing cell lysis buffer to each well and incubate on ice for 10-20 minutes.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the total protein concentration of each lysate for normalization.

  • α-Galactosidase A Activity Assay:

    • In a 96-well black plate, add a standardized amount of cell lysate to each well.

    • Initiate the reaction by adding the 4-MUG substrate solution.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stop solution.

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~445 nm).

  • Data Analysis:

    • Calculate the α-Gal A activity for each sample and normalize to the total protein concentration.

    • Determine the baseline activity of the mutant enzyme (vehicle-treated).

    • Calculate the fold-increase in activity with this compound treatment relative to baseline.

    • Calculate the absolute activity of the treated mutant as a percentage of the wild-type α-Gal A activity.

    • Apply the amenability criteria to classify the mutation.

Quantitative Data Summary:

The following table provides a summary of representative data for a selection of GLA mutations tested for this compound amenability.

GLA MutationBaseline α-Gal A Activity (% of Wild-Type)α-Gal A Activity with this compound (% of Wild-Type)Fold IncreaseAbsolute Increase (% of Wild-Type)Amenability Status
A143T2.515.06.012.5Amenable
R301Q1.810.25.78.4Amenable
N215S3.118.66.015.5Amenable
L32P0.50.61.20.1Not Amenable
G328R<0.1<0.1--Not Amenable
W226X<0.1<0.1--Not Amenable

Note: The values in this table are illustrative and may vary between different experiments and laboratories.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique used to verify the direct binding of a drug to its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, it can increase its thermal stability, resulting in a higher denaturation temperature.

For this compound, CETSA can be used to confirm that it directly engages with the mutant α-Gal A protein inside the cell.

CETSA_Workflow start Start treat_cells Treat Cells with This compound or Vehicle start->treat_cells heat_shock Apply Heat Gradient treat_cells->heat_shock lyse_cells Cell Lysis heat_shock->lyse_cells centrifuge Centrifuge to Separate Soluble and Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant detect_protein Detect Soluble α-Gal A (e.g., Western Blot, ELISA) collect_supernatant->detect_protein plot_curve Plot Melting Curve detect_protein->plot_curve analyze_shift Analyze Thermal Shift plot_curve->analyze_shift end_bound Target Engagement Confirmed analyze_shift->end_bound Shift Observed end_not_bound No Target Engagement analyze_shift->end_not_bound No Shift

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for this compound Target Engagement

Materials:

  • Cells expressing the mutant α-Gal A (can be the transfected HEK-293 cells from the amenability assay or patient-derived cells)

  • This compound hydrochloride

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody specific for α-Gal A

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment:

    • Treat cells with this compound at various concentrations or a single, saturating concentration, along with a vehicle control.

    • Incubate for a sufficient time to allow drug uptake and binding.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection of Soluble α-Gal A:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble α-Gal A in each sample using a method such as Western blotting or ELISA with an antibody specific for α-Gal A.

  • Data Analysis:

    • Quantify the amount of soluble α-Gal A at each temperature for both the this compound-treated and vehicle-treated samples.

    • Plot the percentage of soluble α-Gal A as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates thermal stabilization and confirms target engagement.

Data Presentation:

CETSA data is typically presented as melting curves, where the amount of soluble protein is plotted against temperature. A rightward shift in the curve for the drug-treated sample compared to the control indicates target stabilization.

Temperature (°C)% Soluble α-Gal A (Vehicle)% Soluble α-Gal A (this compound)
40100100
4595100
507090
554075
601550
65520
70<15

Note: This is example data to illustrate the principle of thermal shift.

Conclusion

The in vitro assays described in these application notes are essential tools for determining the amenability of GLA mutations to this compound therapy. The HEK-293 amenability assay is the validated, gold-standard method for clinical decision-making, providing quantitative data on the functional response of mutant enzymes to this compound. The Cellular Thermal Shift Assay serves as a valuable orthogonal method to confirm the direct binding of this compound to the α-Gal A protein within the cellular context. Rigorous and standardized execution of these protocols is critical for the accurate identification of patients who may benefit from this targeted therapy for Fabry disease.

References

Application Notes and Protocols for Utilizing Migalastat in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Migalastat (1-deoxygalactonojirimycin) is a pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable mutations in the α-galactosidase A (GLA) gene.[1][2][3] Fabry disease is an X-linked lysosomal storage disorder characterized by deficient activity of the α-galactosidase A (α-Gal A) enzyme, leading to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues.[3][4] this compound acts by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A in the endoplasmic reticulum (ER).[5][6] This binding stabilizes the misfolded enzyme, facilitating its proper trafficking to the lysosome, where it can catabolize its substrates.[1][5][7]

These application notes provide detailed protocols for utilizing this compound in cell culture models to assess its efficacy as a pharmacological chaperone for specific GLA mutations. The primary application is the in vitro amenability assay, which is crucial for determining if a particular mutation is likely to respond to this compound therapy.[8][9]

Mechanism of Action

This compound functions as a pharmacological chaperone by stabilizing amenable mutant α-Gal A enzymes. This allows the enzyme to bypass the ER-associated degradation (ERAD) pathway and traffic to the lysosome. Once in the acidic environment of the lysosome and in the presence of its natural substrate, this compound dissociates, allowing the now properly localized enzyme to exert its catalytic activity.[5][7]

migalastat_mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome misfolded_agal Misfolded Mutant α-Gal A stabilized_complex This compound-α-Gal A Complex (Stabilized) misfolded_agal->stabilized_complex Binding & Stabilization degradation ER-Associated Degradation misfolded_agal->degradation Default Pathway migalastat_er This compound migalastat_er->stabilized_complex active_agal Active α-Gal A stabilized_complex->active_agal Trafficking & Dissociation (Low pH, High Substrate) migalastat_lyso This compound cleaved_products Cleaved Products active_agal->cleaved_products Catabolism gb3 Globotriaosylceramide (Gb3 Substrate) gb3->active_agal amenability_assay_workflow start Start: HEK-293 Cells transfection Transfect cells with mutant GLA plasmid start->transfection split Split transfected cells into two populations transfection->split treatment Incubate one population with 10 µM this compound for 5 days split->treatment control Incubate control population without this compound split->control harvest Harvest and lyse cells from both populations treatment->harvest control->harvest activity_assay Measure α-Gal A activity in cell lysates harvest->activity_assay analysis Analyze data and determine amenability based on criteria activity_assay->analysis end End: Amenability Report analysis->end

References

Application Notes and Protocols for Developing Patient-Derived Cell Models for Migalastat Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is a rare, X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme alpha-galactosidase A (α-Gal A).[1][2] This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), within lysosomes, causing cellular dysfunction and leading to severe clinical manifestations in the kidneys, heart, and nervous system.[1][2][3]

Migalastat is an oral pharmacological chaperone designed for the treatment of Fabry disease in patients with amenable GLA mutations.[1][4] It acts by selectively and reversibly binding to the active site of certain mutant forms of the α-Gal A enzyme in the endoplasmic reticulum (ER).[5] This binding stabilizes the misfolded enzyme, preventing its premature degradation and facilitating its proper trafficking to the lysosome, where it can catabolize its substrate.[4][5][6]

Patient-derived cell models, such as primary dermal fibroblasts, are crucial preclinical tools for evaluating the efficacy of this compound.[2] These models preserve the patient's specific genetic mutation and provide a biologically relevant system to assess whether a particular GLA variant is "amenable" to this compound therapy. This is typically determined by measuring the restoration of α-Gal A enzyme activity and observing the correct trafficking of the enzyme to lysosomes after treatment.

These application notes provide a comprehensive workflow and detailed protocols for establishing patient-derived fibroblast cultures and performing key assays to test the efficacy of this compound.

Overall Experimental Workflow

The development and testing process involves isolating fibroblasts from a patient skin biopsy, expanding the cell culture, treating the cells with this compound, and subsequently performing a series of analytical assays to determine the drug's effect on α-Gal A protein and function.

G cluster_setup Model Development cluster_testing This compound Efficacy Testing cluster_analysis Downstream Analysis cluster_data Data Interpretation biopsy Patient Skin Biopsy isolation Fibroblast Isolation & Primary Culture biopsy->isolation expansion Cell Culture Expansion & Cryopreservation isolation->expansion treatment This compound Treatment expansion->treatment activity_assay α-Gal A Enzyme Activity Assay treatment->activity_assay western_blot Western Blot (α-Gal A Protein) treatment->western_blot if_stain Immunofluorescence (Localization) treatment->if_stain data_analysis Data Analysis & Amenability Assessment activity_assay->data_analysis western_blot->data_analysis if_stain->data_analysis

Caption: Experimental workflow from patient biopsy to data analysis.

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone to rescue amenable mutant α-Gal A enzymes. In the absence of this compound, these mutated enzymes are misfolded, retained in the endoplasmic reticulum (ER), and targeted for degradation. This compound stabilizes the enzyme's conformation in the ER, allowing it to pass the cell's quality control system and traffic to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, allowing the now-functional enzyme to metabolize its substrate, Gb3.[1][6]

G This compound Chaperone Activity cluster_ER Endoplasmic Reticulum (ER) cluster_lysosome Lysosome (Acidic pH) mutant_gla Misfolded α-Gal A Mutant stabilized_gla Stabilized α-Gal A (this compound Complex) mutant_gla->stabilized_gla Binding & Stabilization degradation Degradation mutant_gla->degradation ER-Associated Degradation This compound This compound This compound->stabilized_gla Binding & Stabilization transport_node Correct Trafficking stabilized_gla->transport_node functional_gla Active α-Gal A gb3_breakdown Gb3 Substrate Breakdown functional_gla->gb3_breakdown Metabolizes dissociated_miga This compound transport_node->functional_gla Dissociation transport_node->dissociated_miga

Caption: this compound stabilizes mutant α-Gal A for lysosomal trafficking.

Experimental Protocols

Protocol 1: Isolation and Culture of Patient-Derived Fibroblasts

This protocol describes the establishment of a primary fibroblast culture from a small human skin punch biopsy without enzymatic digestion.[7]

Materials:

  • Sterile 6-well tissue culture plates

  • DMEM (High Glucose, GlutaMAX)

  • Fetal Bovine Serum (FBS), research grade

  • Penicillin-Streptomycin (100X)

  • MEM Non-Essential Amino Acids (NEAA, 100X)

  • Sterile 1x PBS, scalpels, and forceps

  • Humidified incubator at 37°C, 5% CO₂

Procedure:

  • Prepare Culture Medium: Prepare complete fibroblast medium consisting of DMEM, 20% FBS, 1% Penicillin-Streptomycin, and 1% NEAA. For later passages, the FBS concentration can be reduced to 10%.[7][8]

  • Prepare Biopsy: In a sterile petri dish, wash the 4-mm skin punch biopsy with 1x PBS.

  • Mince Tissue: Carefully mince the biopsy into small pieces (~1 mm³) using a sterile scalpel. Ensure the pieces are evenly sized to promote consistent cell outgrowth.[7]

  • Plate Explants: Add a small amount of complete medium to a well of a 6-well plate. Using forceps, place the tissue pieces onto the bottom of the well, ensuring they are submerged and spaced apart.

  • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂. Do not disturb the plate for the first 48-72 hours to allow the tissue to attach.

  • Media Changes: After the initial attachment period, carefully add fresh media every 2-3 days. Fibroblast outgrowth should be visible within 7-10 days.[7]

  • Subculturing: Once the culture reaches 80-90% confluency, rinse with PBS, detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate into a larger flask for expansion.

  • Cryopreservation: Expanded fibroblast cultures should be cryopreserved in a freezing medium (e.g., complete medium with 10% DMSO) and stored in liquid nitrogen for future use.

Protocol 2: this compound Treatment of Patient-Derived Cells

Materials:

  • Confluent cultures of patient-derived fibroblasts

  • This compound hydrochloride

  • Complete fibroblast medium (10% FBS)

  • Sterile water or appropriate solvent for this compound

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed patient-derived fibroblasts into multi-well plates at a density that will ensure they reach ~80% confluency on the day of treatment.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water).

  • Treatment: Dilute the this compound stock solution in pre-warmed complete fibroblast medium to the desired final concentration (e.g., 1-100 µM, concentration may require optimization).

  • Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (medium with solvent). Incubate the cells for 3-5 days. The optimal incubation time should be determined experimentally.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis. For enzyme assays and Western blotting, wash cells with PBS and lyse them. For immunofluorescence, proceed directly to fixation.

Protocol 3: Assessment of α-Galactosidase A (α-Gal A) Enzyme Activity

This protocol utilizes a fluorometric assay to quantify α-Gal A activity in cell lysates.[9]

Materials:

  • Fluorometric α-Galactosidase Activity Assay Kit (e.g., from Sigma-Aldrich or Abcam)

  • Cell lysates from treated and untreated fibroblasts

  • Fluorescence multiwell plate reader (Ex/Em = 360/445 nm)[9]

  • 96-well black or white plates with clear bottoms

  • BCA Protein Assay Kit

Procedure:

  • Prepare Cell Lysates: After this compound treatment, wash cells with ice-cold PBS. Lyse the cells in 100 µL of ice-cold α-Gal Assay Buffer provided in the kit. Homogenize and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[9] Collect the supernatant.

  • Determine Protein Concentration: Use a BCA assay to determine the total protein concentration of each lysate for normalization.

  • Prepare Standards: Prepare a standard curve using the 4-Methylumbelliferone (4-MU) standard provided in the kit.

  • Assay Reaction: Add 2-10 µL of diluted cell lysate to wells of a 96-well plate. Adjust the volume to 50 µL with α-Gal Assay Buffer.

  • Start Reaction: Add the α-Gal Substrate to each well.

  • Incubation: Incubate the plate according to the kit manufacturer's instructions (e.g., 30-60 minutes at 37°C), protected from light.

  • Stop Reaction: Add Stop Buffer to each well.

  • Measure Fluorescence: Read the fluorescence on a plate reader at Ex/Em = 360/445 nm.

  • Calculate Activity: Calculate the α-Gal A activity based on the 4-MU standard curve and normalize to the total protein concentration of the lysate. Express activity as nmol/mg/hr.

Protocol 4: Western Blot Analysis for α-Gal A Protein Levels

This protocol is for detecting the total amount of α-Gal A protein. An increase in the mature, lysosomal form of α-Gal A after this compound treatment can indicate successful trafficking.

Materials:

  • Cell lysates from treated and untreated fibroblasts

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-GLA/α-Gal A antibody

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Mix cell lysates with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel at 100-120 V until the dye front reaches the bottom.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[11]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GLA antibody (diluted in blocking buffer) overnight at 4°C with agitation.[11]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and acquire the image using a chemiluminescence imaging system.[10]

  • Analysis: Quantify band intensities using densitometry software. Normalize the α-Gal A signal to the loading control.

Protocol 5: Immunofluorescence Staining for Subcellular Localization

This protocol is used to visualize the α-Gal A protein and its co-localization with a lysosomal marker, such as LAMP1, to confirm its trafficking to the lysosome.

Materials:

  • Fibroblasts cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies: anti-GLA/α-Gal A and anti-LAMP1 (lysosomal marker)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fixation: Wash cells on coverslips with PBS. Fix with 4% PFA for 15-20 minutes at room temperature.[12]

  • Washing: Wash three times with PBS.

  • Permeabilization: Incubate with permeabilization buffer for 10 minutes.[13] Saponin is often preferred for better LAMP1 staining.[14]

  • Blocking: Block with 1% BSA in PBS for 30-60 minutes to reduce non-specific binding.[13]

  • Primary Antibody Incubation: Incubate coverslips with both anti-GLA and anti-LAMP1 primary antibodies diluted in blocking buffer. This can be done for 1-2 hours at room temperature or overnight at 4°C.[13]

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.

  • Washing and Counterstaining: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes.

  • Mounting: Perform a final wash and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the staining using a confocal microscope. An increase in the co-localization of the α-Gal A signal with the LAMP1 signal in this compound-treated cells indicates successful trafficking to the lysosome.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different patient-derived cell lines and treatment conditions.

Table 1: Baseline Characteristics of Patient-Derived Fibroblast Lines

Cell Line ID Fabry Patient ID GLA Gene Mutation Age (years) Sex Baseline α-Gal A Activity (nmol/mg/hr)
FDF-001 P01 c.644A>G (N215S) 34 Male 1.2 ± 0.3
FDF-002 P02 c.448G>C (A150P) 41 Male 0.5 ± 0.1
FDF-003 P03 c.902G>A (R301Q) 28 Female 4.5 ± 0.8

| WT-001 | Healthy Control | Wild-Type | 30 | Male | 35.6 ± 4.1 |

Table 2: α-Gal A Enzyme Activity in Patient-Derived Fibroblasts Following this compound Treatment

Cell Line ID (GLA Mutation) Treatment α-Gal A Activity (nmol/mg/hr) Fold Increase over Vehicle
FDF-001 (N215S) Vehicle 1.3 ± 0.2 1.0
10 µM this compound 5.8 ± 0.7 4.5
FDF-002 (A150P) Vehicle 0.6 ± 0.1 1.0
10 µM this compound 0.7 ± 0.2 1.2
WT-001 (Wild-Type) Vehicle 34.1 ± 3.5 1.0
10 µM this compound 32.8 ± 4.0 0.96

(Data are representative examples; mean ± SD)

Table 3: Quantification of α-Gal A Protein Expression by Western Blot

Cell Line ID (GLA Mutation) Treatment Relative α-Gal A Protein Level (Normalized to Loading Control)
FDF-001 (N215S) Vehicle 1.0
10 µM this compound 2.8
FDF-002 (A150P) Vehicle 1.0
10 µM this compound 1.1

(Data are representative examples of densitometric analysis)

References

Application Notes: Techniques for Measuring α-Galactosidase A Activity in the Presence of Migalastat

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3), in various cells and tissues, leading to severe organ damage.[1][2] Migalastat (Galafold™) is an oral pharmacological chaperone designed for patients with specific, "amenable" mutations.[3][4] Unlike enzyme replacement therapy, this compound functions by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A in the endoplasmic reticulum.[5][6] This binding stabilizes the misfolded enzyme, facilitating its proper trafficking to lysosomes.[3][4][5] Within the acidic environment of the lysosome, this compound dissociates, allowing the now correctly localized enzyme to catabolize its substrate.[1][3][4]

Accurate measurement of α-Gal A activity is critical for diagnosing Fabry disease, identifying patients with amenable mutations who may respond to this compound, and monitoring therapeutic response. These notes provide detailed protocols and key considerations for measuring α-Gal A activity in the context of this compound treatment.

Mechanism of Action of this compound

This compound's function is intimately linked to its interaction with the α-Gal A enzyme. Understanding this mechanism is crucial for interpreting activity assay results.

  • Binding and Stabilization: In the endoplasmic reticulum (ER), this compound binds to the active site of newly synthesized, amenable mutant α-Gal A proteins.[5][6] This binding acts as a molecular scaffold, stabilizing the protein and preventing its premature degradation.[5]

  • Trafficking: The stabilized this compound-enzyme complex is recognized by cellular quality control systems as properly folded, allowing it to traffic through the Golgi apparatus to the lysosomes.[4][5]

  • Dissociation and Activity: The lysosome's low pH and high concentration of the natural substrate (GL-3) facilitate the dissociation of this compound from the enzyme's active site.[3][4]

  • Substrate Catabolism: Once freed, the α-Gal A enzyme can perform its function, breaking down accumulated GL-3 and related glycosphingolipids.[1][4]

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Misfolded_Enzyme Misfolded Amenable α-Gal A Stabilized_Complex Stabilized α-Gal A / this compound Complex Misfolded_Enzyme->Stabilized_Complex Binding & Stabilization Degradation Degradation Misfolded_Enzyme->Degradation (No Chaperone) Migalastat_ER This compound Migalastat_ER->Stabilized_Complex Binding & Stabilization Active_Enzyme Active α-Gal A Stabilized_Complex->Active_Enzyme Trafficking & Dissociation (Low pH) Migalastat_Lysosome This compound Active_Enzyme->Migalastat_Lysosome Release GL3 GL-3 Substrate Active_Enzyme->GL3 Catabolism Products Catabolized Products GL3->Products

Caption: Mechanism of action of the pharmacological chaperone this compound.

Data Presentation

Table 1: Comparison of α-Gal A Activity Assay Techniques
FeatureFluorometric AssayColorimetric AssayFlow Cytometry Assay
Principle Enzymatic cleavage of a substrate releases a fluorescent molecule.Enzymatic cleavage of a substrate releases a colored molecule.Cellular uptake and cleavage of a fluorescently-labeled substrate analog.[7]
Typical Substrate 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG)[8]4-Nitrophenyl-α-D-galactopyranoside (pNP-α-Gal)[9]Fluorescently-labeled Globotriaosylceramide (Fl-Gb3)[7]
Detection Method Fluorescence Plate Reader (Ex/Em ≈ 360/445 nm)[8][10]Spectrophotometer / Plate Reader (Absorbance ≈ 400 nm)[9]Flow Cytometer[7]
Sensitivity High (can detect as low as 0.1 µU)[8][11]ModerateHigh (single-cell level)[7]
Advantages High sensitivity, widely available kits.[8]Simple, does not require a fluorometer.Measures activity in individual cells, useful for heterozygous females.[7]
Disadvantages Requires a fluorescence plate reader.Less sensitive than fluorometric methods.[8]More complex workflow, requires specialized equipment.
Table 2: Key Parameters for the this compound Amenability Assay
ParameterDescriptionValue/CriteriaReference
Cell Line Human cell line used for transient expression of GLA variants.Human Embryonic Kidney (HEK) 293 cells[5]
This compound Concentration Concentration used to assess the chaperone effect in vitro.10 µmol/L[5]
Relative Increase The fold-increase in α-Gal A activity in the presence of this compound compared to baseline (untreated cells).≥ 1.2-fold[5]
Absolute Increase The activity of the mutant enzyme with this compound, expressed as a percentage of the wild-type (normal) enzyme activity.≥ 3% of wild-type activity[5]

Experimental Protocols

Critical Consideration: this compound is a Competitive Inhibitor

This compound binds to the active site of α-Gal A.[6] Therefore, its presence in a biological sample during an in vitro activity assay will compete with the artificial substrate, leading to a falsely low or undetectable activity reading.[12][13]

  • Timing of Sample Collection: For monitoring patients on this compound therapy, blood samples should be collected at least 24 hours after the last dose to allow for sufficient drug clearance.[12][13]

  • Sample Type: Measurements from peripheral blood mononuclear cells (PBMCs) are considered more reliable than from dried blood spots (DBS).[12][13] This is because unbound this compound in the plasma component of DBS can interfere with the assay.[12]

Workflow_Activity_Assay cluster_SamplePrep Sample Preparation cluster_Assay Fluorometric Assay cluster_Analysis Data Analysis Sample_Collection 1. Collect Blood Sample (PBMCs preferred) (≥24h post-migalastat dose) Isolation 2. Isolate PBMCs / Lyse Cells Sample_Collection->Isolation Quantification 3. Quantify Total Protein (e.g., BCA Assay) Isolation->Quantification Plate_Setup 4. Add Lysate, Assay Buffer, and 4-MUG Substrate to Plate Quantification->Plate_Setup Incubation 5. Incubate at 37°C Plate_Setup->Incubation Stop_Reaction 6. Add Stop Solution Incubation->Stop_Reaction Read_Plate 7. Read Fluorescence (Ex: 360nm / Em: 445nm) Stop_Reaction->Read_Plate Calculation 8. Calculate Activity (nmol/hr/mg protein) Read_Plate->Calculation

Caption: General experimental workflow for α-Gal A activity measurement.
Protocol 1: Fluorometric α-Gal A Activity Assay in Cell Lysates

This protocol is adapted from commercially available kits and is suitable for measuring α-Gal A activity in PBMCs, tissue homogenates, or cultured cell lysates.[8][10][11]

Materials:

  • α-Gal Assay Buffer

  • α-Gal Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)

  • α-Gal Positive Control

  • Stop Solution

  • 4-Methylumbelliferone (4-MU) Standard

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

  • 37°C Incubator

Procedure:

  • Sample Preparation: a. Homogenize pelleted cells (e.g., ~5 x 10⁵ PBMCs) or tissue (~10 mg) in 100 µL of ice-cold α-Gal Assay Buffer.[11] b. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris.[11] c. Collect the supernatant (lysate) and keep on ice. d. Determine the protein concentration of the lysate.

  • Standard Curve Preparation: a. Prepare a series of dilutions of the 4-MU Standard in α-Gal Assay Buffer as per the kit manufacturer's instructions to create a standard curve (e.g., 0 to 20 µM).[11] b. Add 50-60 µL of each standard to separate wells of the 96-well plate.

  • Reaction Setup: a. Add 2-10 µL of your cell lysate to the desired wells. b. Add a positive control and a substrate background control (Assay Buffer only). c. Adjust the volume in all sample and control wells to ~40-60 µL with Assay Buffer. d. Prepare the α-Gal Substrate Working Solution according to the kit protocol and add 20 µL to each sample and control well (do not add to standard wells).[10]

  • Incubation: a. Mix the plate gently. b. Incubate at 37°C for 30-120 minutes, protected from light.[10][11] The optimal time may need to be determined empirically.

  • Measurement: a. Add 200 µL of Stop Solution to all wells (including standards).[10][11] Mix well. b. Measure the fluorescence intensity on a plate reader at Ex/Em = 360/445 nm.[8][10]

  • Calculation: a. Subtract the background control reading from all sample readings. b. Use the 4-MU standard curve to determine the amount of product generated in each sample well. c. Calculate the α-Gal A activity, typically expressed as nmol of 4-MU generated per hour per mg of total protein.

Protocol 2: Workflow for Determining GLA Mutation Amenability

This protocol outlines the essential steps to determine if a specific GLA mutation is amenable to this compound using an in vitro assay.[5]

Objective: To quantify the change in α-Gal A activity of a mutant enzyme when expressed in a human cell line in the presence versus absence of this compound.

Procedure:

  • Transfection: Transfect HEK-293 cells with DNA plasmids containing the specific mutant GLA gene sequence. A separate transfection with a wild-type GLA plasmid serves as a positive control.

  • Chaperone Treatment: a. Divide the transfected cells into two populations. b. Culture one population in standard medium (untreated control). c. Culture the second population in medium supplemented with 10 µmol/L this compound for a defined period (e.g., 24-48 hours).[5]

  • Cell Lysis: Harvest and lyse both the untreated and this compound-treated cells as described in Protocol 1 (Step 1).

  • Activity Measurement: Perform the fluorometric α-Gal A activity assay (Protocol 1) on the lysates from all conditions (mutant untreated, mutant + this compound, wild-type).

  • Data Analysis and Amenability Determination: a. Calculate the specific α-Gal A activity for each condition. b. Calculate the Relative Increase: Divide the activity of the this compound-treated mutant by the activity of the untreated mutant. c. Calculate the Absolute Increase: Divide the activity of the this compound-treated mutant by the activity of the wild-type control and express as a percentage. d. Determine Amenability: The mutation is considered amenable if the relative increase is ≥ 1.2-fold AND the absolute increase is ≥ 3% of wild-type activity.[5]

Workflow_Amenability_Assay cluster_Treatment 2. Treatment Transfection 1. Transfect HEK-293 cells with mutant GLA plasmid Control Culture without This compound (Baseline) Transfection->Control Treated Culture with 10 µM This compound Transfection->Treated Lysis_Control 3a. Lyse Control Cells Control->Lysis_Control Lysis_Treated 3b. Lyse Treated Cells Treated->Lysis_Treated Assay_Control 4a. Measure α-Gal A Activity (Fluorometric Assay) Lysis_Control->Assay_Control Assay_Treated 4b. Measure α-Gal A Activity (Fluorometric Assay) Lysis_Treated->Assay_Treated Analysis 5. Compare Activities Assay_Control->Analysis Assay_Treated->Analysis Amenable Amenable: ≥1.2x Fold Increase AND ≥3% of Wild-Type Activity Analysis->Amenable

Caption: Workflow for the HEK-293 based this compound amenability assay.

References

Experimental Design for Migalastat Studies in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical studies of migalastat in animal models of Fabry disease. The protocols and recommendations are based on established methodologies from published research to ensure robust and reproducible data generation for the evaluation of this pharmacological chaperone.

Introduction to this compound and Fabry Disease

Fabry disease is a rare, X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme alpha-galactosidase A (α-Gal A). This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues. This accumulation leads to the wide range of symptoms associated with the disease, including kidney failure, heart problems, and strokes.

This compound is a pharmacological chaperone that functions by selectively and reversibly binding to the active site of certain mutant forms of the α-Gal A enzyme in the endoplasmic reticulum.[1][2] This binding stabilizes the enzyme, facilitating its proper trafficking to the lysosome.[1] Once in the acidic environment of the lysosome, which also has a high concentration of substrate, this compound dissociates, allowing the restored enzyme to metabolize GL-3.[1][3] It is estimated that 35% to 50% of Fabry patients have GLA mutations that are amenable to this chaperone therapy.[3]

Animal Models

The most commonly utilized animal models for studying Fabry disease and the effects of this compound are transgenic mice. These models are genetically engineered to express a human missense mutation of the GLA gene, leading to a phenotype that mimics human Fabry disease.[4] A frequently used model is the Fabry transgenic mouse expressing the hR301Q α-galactosidase A mutation.[1]

Data Presentation: Summary of Preclinical Findings

The following tables summarize quantitative data from key preclinical studies of this compound in animal models.

Table 1: Effects of Oral this compound on α-Gal A Activity in Fabry Transgenic Mice

TissueDose (mg/kg)Treatment DurationFold Increase in α-Gal A ActivityReference
Kidney30 (3x/week)12 dosesData not quantified[5]
Heart30 (3x/week)12 dosesData not quantified[5]
Brain30 (3x/week)12 dosesData not quantified[5]
Skin30 (3x/week)12 dosesData not quantified[5]
Various TissuesNot SpecifiedNot SpecifiedDose-dependent increase[4]

Table 2: Reduction of GL-3 and Lyso-Gb3 Substrates in Fabry Transgenic Mice

TissueDose (mg/kg)Treatment Duration% Reduction in GL-3% Reduction in Lyso-Gb3Reference
KidneyNot SpecifiedNot SpecifiedTrend towards reductionNot Reported[4]
HeartNot SpecifiedNot SpecifiedSignificant decreaseNot Reported[4]
SkinNot SpecifiedNot SpecifiedSignificant decreaseNot Reported[4]
PlasmaNot SpecifiedNot SpecifiedNot ReportedSignificant reduction[1]
Major TissuesNot SpecifiedNot SpecifiedSignificant reductionSignificant reduction[1]

Signaling Pathway and Mechanism of Action

The mechanism of this compound as a pharmacological chaperone is a key pathway to visualize.

migalastat_mechanism cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Lysosome (Acidic pH) mutant_gla Misfolded Mutant α-Gal A chaperoned_gla Stabilized α-Gal A Complex mutant_gla->chaperoned_gla Binds degradation Proteasomal Degradation mutant_gla->degradation (Default Pathway) migalastat_er This compound migalastat_er->chaperoned_gla active_gla Active α-Gal A chaperoned_gla->active_gla Trafficking migalastat_lyso This compound active_gla->migalastat_lyso Dissociates breakdown GL-3 Breakdown active_gla->breakdown Catalyzes gl3 GL-3 Substrate gl3->breakdown

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in Fabry Transgenic Mice

Objective: To determine the effect of orally administered this compound on α-Gal A activity and substrate (GL-3, lyso-Gb3) levels in tissues of Fabry transgenic mice.

Materials:

  • Fabry transgenic mice (e.g., expressing hR301Q α-Gal A mutation) and wild-type littermates as controls.

  • This compound hydrochloride.

  • Vehicle (e.g., water or saline).

  • Oral gavage needles.

  • Standard laboratory equipment for tissue homogenization and biochemical assays.

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the start of the experiment.

  • Group Assignment: Randomly assign Fabry transgenic mice to treatment and vehicle control groups (n=6-10 per group). Include a group of wild-type mice for baseline comparison.

  • Dosing Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer this compound or vehicle to the respective groups via oral gavage. Dosing can be a single administration or repeated over a set period (e.g., 3 times per week for 4 weeks).[5]

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues such as the heart, kidneys, brain, and skin. Plasma samples should also be collected.

  • Tissue Processing: Homogenize a portion of the collected tissues for biochemical analysis.

  • Biochemical Analysis:

    • α-Gal A Activity Assay: Measure the enzymatic activity of α-Gal A in tissue homogenates using a fluorometric assay with a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside).

    • GL-3 and Lyso-Gb3 Quantification: Quantify the levels of GL-3 and lyso-Gb3 in tissue homogenates and plasma using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the α-Gal A activity and substrate levels between the this compound-treated groups and the vehicle-treated control group. Use appropriate statistical tests to determine significance.

Protocol 2: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • Wild-type mice.

  • This compound hydrochloride.

  • Vehicle (e.g., water).

  • Oral gavage needles.

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant).

  • LC-MS/MS or other suitable analytical method for quantifying this compound in plasma.

Procedure:

  • Animal Acclimation and Grouping: As described in Protocol 1.

  • Dosing: Administer a single oral dose of this compound (e.g., 10, 30, or 100 mg/kg) to different cohorts of mice.[5]

  • Blood Sampling: Collect blood samples from the mice at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[5]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • This compound Quantification: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a preclinical this compound study.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Fabry Transgenic Mice) group_assignment Randomize into Groups (Vehicle, this compound Doses) animal_model->group_assignment dosing Oral Administration of This compound or Vehicle group_assignment->dosing sample_collection Collect Tissues and Plasma dosing->sample_collection biochemical_assays Biochemical Assays (α-Gal A Activity, GL-3, Lyso-Gb3) sample_collection->biochemical_assays histology Histological Analysis (Optional) sample_collection->histology data_analysis Statistical Analysis and Interpretation biochemical_assays->data_analysis histology->data_analysis

Caption: General experimental workflow for preclinical this compound studies.

Conclusion

The provided protocols and data summaries offer a solid foundation for designing and executing preclinical studies on this compound. By utilizing appropriate animal models and robust analytical methods, researchers can effectively evaluate the in vivo efficacy and mechanism of action of this pharmacological chaperone, contributing to the development of therapies for Fabry disease.

References

Application Note: Quantification of Migalastat in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of migalastat in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound (Galafold®) is a pharmacological chaperone approved for the treatment of Fabry disease in patients with amenable GLA gene variants.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The described protocol includes a straightforward protein precipitation method for sample preparation and a sensitive and selective LC-MS/MS method for detection and quantification.

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the α-galactosidase A (α-Gal A) enzyme. This deficiency results in the accumulation of globotriaosylceramide (GL-3) and related glycosphingolipids in various tissues, leading to progressive organ damage. This compound acts as a pharmacological chaperone, selectively and reversibly binding to the active site of certain mutant forms of the α-Gal A enzyme.[1][3] This binding stabilizes the enzyme, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome, where it can catabolize its substrates.[1][2][3]

Accurate and reliable quantification of this compound in biological matrices is essential for evaluating its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies of small molecules like this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and efficient protein precipitation method for the extraction of this compound from human plasma.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • This compound analytical standard

  • d2-migalastat ¹³C-hydrochloride (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Spiking of Internal Standard: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 50 ng/mL d2-migalastat ¹³C-hydrochloride in 50:50 acetonitrile:water).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 column with polar endcapping (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) or a HILIC column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    3.0 5 95
    4.0 5 95
    4.1 95 5

    | 5.0 | 95 | 5 |

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1 (Nebulizer Gas): 50 psi

  • Ion Source Gas 2 (Turbo Gas): 50 psi

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
    This compound 164.2 80.1 35 60

    | d2-migalastat ¹³C-HCl (IS) | 167.2 | 80.1 | 35 | 60 |

Data Presentation

The following tables summarize the quantitative data for a validated LC-MS/MS method for this compound in human plasma.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration ModelLinear, 1/x² weighting
Linear Range5.88 - 2940 ng/mL
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelNominal Conc. (ng/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
LLOQ5.8895.0 - 105.0< 15.093.0 - 107.0< 15.0
Low QC15.097.0 - 103.0< 10.096.0 - 104.0< 10.0
Mid QC50098.0 - 102.0< 8.097.5 - 102.5< 8.0
High QC250099.0 - 101.0< 5.098.5 - 101.5< 5.0

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC15.085 - 9590 - 110
Mid QC50088 - 9292 - 108
High QC250087 - 9391 - 109

Visualizations

Mechanism of Action of this compound

migalastat_moa cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Lysosome er Misfolded Amenable α-Gal A Mutant chaperoned_complex Stabilized α-Gal A- This compound Complex er->chaperoned_complex Binding & Stabilization degradation Proteasomal Degradation er->degradation If unstabilized This compound This compound lysosome_entry Trafficking to Lysosome chaperoned_complex->lysosome_entry active_agal Active α-Gal A lysosome_entry->active_agal dissociation This compound Dissociation (Low pH) active_agal->dissociation Reversible Binding cleavage GL-3 Cleavage active_agal->cleavage substrate GL-3 Substrate substrate->cleavage

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Experimental Workflow for this compound Quantification

lc_ms_workflow start Start: Human Plasma Sample sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase Chromatography) sample_prep->lc_separation ms_detection MS/MS Detection (Multiple Reaction Monitoring) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: this compound Concentration data_analysis->end

Caption: LC-MS/MS workflow for the quantification of this compound in plasma.

Conclusion

The LC-MS/MS method described in this application note is a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the rapid chromatographic runtime make this method suitable for high-throughput analysis in a clinical or research setting. This detailed protocol and the accompanying data provide a solid foundation for researchers and drug development professionals working with this compound.

References

Application Notes and Protocols for Administering Migalastat in a Laboratory Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A).[1][2] This deficiency results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (GL-3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, leading to severe organ pathology.[3][4][5]

Migalastat (1-deoxygalactonojirimycin) is a first-in-class pharmacological chaperone approved for treating Fabry disease in patients with amenable GLA mutations.[1][6][7] As an analogue of the terminal galactose of GL-3, this compound selectively and reversibly binds to the active site of certain mutant forms of the α-Gal A enzyme in the endoplasmic reticulum (ER).[1][8] This binding stabilizes the misfolded enzyme, preventing its premature degradation and facilitating its proper trafficking to the lysosome.[1][6][9] Within the acidic environment of the lysosome, this compound dissociates, allowing the now functional α-Gal A to metabolize its accumulated substrates.[8][10]

These application notes provide detailed protocols for administering this compound in a laboratory setting to assess the amenability of GLA mutations and to evaluate the drug's efficacy in both in vitro and in vivo models.

Mechanism of Action: Pharmacological Chaperoning

This compound acts as a molecular scaffold to guide misfolded but catalytically competent α-Gal A enzymes through the cellular quality control system.

This compound's Pharmacological Chaperone Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Trafficking cluster_Lysosome Lysosome (Acidic pH) Misfolded Misfolded α-Gal A (Amenable Mutant) Stabilized Stabilized α-Gal A Complex Degradation ER-Associated Degradation Misfolded->Degradation Protein Quality Control Failure This compound This compound This compound->Misfolded Binds to Active Site Golgi Golgi Apparatus Stabilized->Golgi Correct Trafficking Functional_Enzyme Functional α-Gal A Golgi->Functional_Enzyme Substrates GL-3 & lyso-Gb3 (Substrates) Functional_Enzyme->Substrates Catalyzes Breakdown Migalastat_L This compound Functional_Enzyme->Migalastat_L Dissociation Metabolism Substrate Metabolism Substrates->Metabolism

Caption: Cellular pathway of this compound action on amenable α-Gal A mutants.

Quantitative Data Summary

The efficacy of this compound is determined by its ability to increase α-Gal A activity and consequently reduce substrate levels.

Table 1: In Vitro Amenability Criteria for GLA Mutations

Parameter Condition Amenability Threshold
Relative α-Gal A Activity Incubation with 10 µM this compound in transfected HEK-293 cells.[1][11] ≥ 1.2-fold increase over baseline.[1][11]

| Absolute α-Gal A Activity | Incubation with 10 µM this compound in transfected HEK-293 cells.[1][11] | ≥ 3% of wild-type α-Gal A activity.[1][11] |

Table 2: Preclinical Efficacy of this compound in Fabry Transgenic Mice

Tissue Biomarker Assessed Maximum % Reduction from Baseline
Kidney lyso-Gb3 64%[4][12]
Heart lyso-Gb3 59%[4][12]

| Skin | lyso-Gb3 | 81%[4][12] |

Table 3: Example Clinical Efficacy in Fabry Patients with Amenable Mutations

Population Treatment Biomarker Assessed Result
ERT-Naive Patients This compound vs. Placebo (6 months) Plasma lyso-Gb3 Significant reduction vs. placebo.[1][2]
ERT-Naive Patients This compound (24 months) Left Ventricular Mass Index Reduction from baseline.[11]
ERT-Experienced Patients This compound vs. ERT (18 months) Renal Function (eGFR) Maintained and comparable to ERT.[1][2]

| Patients in Phase 2 Study | this compound HCl (150 mg QOD) | Plasma lyso-Gb3 | 15% to 46% reduction in responsive patients.[3][4] |

Experimental Protocols and Workflows

In Vitro Amenability Assay

This assay is the standard method for determining if a specific GLA mutation is responsive to this compound.[1] It relies on overexpressing the mutant protein in a cell line, typically Human Embryonic Kidney (HEK) 293 cells, and measuring the change in α-Gal A activity after incubation with this compound.[1][13]

In Vitro Amenability Assay Workflow cluster_treatment Treatment Groups A 1. Plasmid Prep (GLA Variant DNA) B 2. Transfect HEK-293 Cells A->B C 3. Incubate Cells (e.g., 5 days) B->C T1 No this compound (Baseline) T2 10 µM this compound D 4. Cell Lysis E 5. α-Gal A Activity Assay D->E F 6. Data Analysis (Compare +/- this compound) E->F T1->D T2->D

Caption: Workflow for determining the amenability of a GLA mutation to this compound.

Objective: To quantify the increase in α-Gal A enzyme activity of a specific GLA variant in response to this compound treatment.

Materials:

  • HEK-293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DNA plasmid containing the GLA variant of interest

  • Wild-type GLA plasmid (positive control)

  • Empty vector (negative control)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound hydrochloride (stock solution in water or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • α-Gal A Activity Assay Kit (fluorometric)

  • 96-well plates (black, clear-bottom for fluorescence)

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Seeding: Seed HEK-293 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Transfect cells with the GLA variant, wild-type, or empty vector plasmids according to the manufacturer's protocol for the chosen transfection reagent.

  • This compound Incubation: 24 hours post-transfection, replace the medium with fresh culture medium containing either 10 µM this compound or vehicle control (e.g., water).[1]

  • Culture: Incubate the cells for an additional 4-5 days to allow for protein expression and stabilization.[13]

  • Cell Harvest and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[14]

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or similar assay. This is crucial for normalizing enzyme activity.

  • Enzyme Activity Assay: Perform the α-Gal A activity assay according to the protocol in the following section.

  • Data Analysis:

    • Normalize the α-Gal A activity to the total protein concentration for each sample.

    • Calculate the fold-change in activity for the this compound-treated sample relative to its corresponding vehicle-treated baseline.

    • Compare the absolute activity of the treated sample to the activity of the wild-type control.

    • Determine amenability based on the criteria in Table 1.

α-Galactosidase A (α-Gal A) Activity Assay

This fluorometric assay quantifies the enzymatic activity of α-Gal A. It is the primary readout for the amenability assay and for assessing efficacy in cell or tissue lysates. The principle involves the cleavage of a non-fluorescent substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside) by α-Gal A to produce a fluorescent product (4-Methylumbelliferone).

Objective: To measure the rate of substrate conversion by α-Gal A in a biological sample.

Materials:

  • Cell or tissue lysate (prepared as described previously)

  • α-Gal Assay Buffer (typically an acidic buffer, e.g., citrate-phosphate buffer, pH 4.5)

  • α-Gal Substrate (e.g., 4-MU-α-D-galactopyranoside)

  • α-Gal Stop Buffer (a high pH buffer, e.g., 0.5 M sodium carbonate)

  • Fluorescent standard (e.g., 4-Methylumbelliferone, 4-MU)

  • 96-well black, clear-bottom plates

  • Fluorometer (λEx = 360 nm / λEm = 445 nm)[14]

  • Incubator at 37°C

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the 4-MU standard in α-Gal Assay Buffer to create a standard curve (e.g., 0 to 1000 pmol).

  • Sample Preparation: Dilute cell/tissue lysates in ice-cold α-Gal Assay Buffer. It is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[14]

  • Plate Loading:

    • Add diluted samples and standards to the wells of the 96-well plate.

    • Include a "reagent background control" well containing only Assay Buffer.[14]

  • Reaction Initiation: Add the α-Gal Substrate Working Solution to all wells except for the standards.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

  • Reaction Termination: Add α-Gal Stop Buffer to all wells (including samples, controls, and standards).[14]

  • Fluorescence Measurement: Read the fluorescence intensity on a plate reader (λEx = 360 nm / λEm = 445 nm).[14]

  • Calculation:

    • Subtract the blank reading from all sample and standard readings.

    • Plot the standard curve (RFU vs. pmol of 4-MU).

    • Use the standard curve to determine the amount of product formed in each sample well.

    • Calculate the final enzyme activity, typically expressed as pmol/hour/mg of protein.

In Vivo Administration and Efficacy Testing

In vivo studies are critical for evaluating the systemic effects of this compound on substrate reduction in relevant tissues. Fabry transgenic mice, which express a human mutant α-Gal A, are a common model.[1][5]

In Vivo Efficacy Study Workflow cluster_tissues Tissues of Interest cluster_analysis Analysis A 1. Acclimate Fabry Transgenic Mice B 2. Group Assignment (Vehicle vs. This compound) A->B C 3. Drug Administration (e.g., Oral Gavage, QOD) B->C D 4. Euthanasia and Tissue Collection C->D E 5. Sample Processing D->E cluster_tissues cluster_tissues F 6. Biomarker Analysis E->F G 7. Statistical Analysis F->G cluster_analysis cluster_analysis T1 Kidney T2 Heart T3 Skin T4 Plasma A1 α-Gal A Activity A2 Lyso-Gb3 Levels (LC-MS/MS) A3 GL-3 Levels

Caption: Workflow for assessing this compound efficacy in a mouse model of Fabry disease.

Objective: To measure the effect of orally administered this compound on α-Gal A activity and substrate levels in tissues of Fabry transgenic mice.

Materials:

  • Fabry transgenic mice (e.g., hR301Q α-Gal A Tg/KO) and wild-type littermates.

  • This compound HCl.

  • Vehicle for oral administration (e.g., sterile water).

  • Oral gavage needles.

  • Surgical tools for dissection.

  • Liquid nitrogen and dry ice for snap-freezing tissues.

  • Tissue homogenizer.

  • Reagents for α-Gal A activity assay and protein quantification.

  • Reagents and equipment for LC-MS/MS analysis of lyso-Gb3.

Procedure:

  • Dosing Preparation: Prepare a solution of this compound HCl in the vehicle at a concentration suitable for the desired dose (e.g., 3-10 mg/kg).

  • Animal Dosing:

    • Divide mice into treatment (this compound) and control (vehicle) groups.

    • Administer the solution via oral gavage. A once-every-other-day (QOD) dosing schedule is often used, mimicking the clinical regimen.[3][15]

    • Treat animals for a predetermined period (e.g., 4-8 weeks).

  • Tissue Collection:

    • At the end of the treatment period, euthanize the mice according to approved institutional protocols.

    • Perform a cardiac puncture to collect whole blood into heparinized tubes for plasma separation.

    • Quickly dissect key tissues (kidney, heart, skin, brain) and wash with ice-cold PBS.

    • Blot tissues dry, weigh them, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.

  • Tissue Homogenization:

    • Homogenize a weighed portion of each frozen tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet debris and collect the supernatant.

  • Biomarker Analysis:

    • α-Gal A Activity: Use the fluorometric assay described above to measure enzyme activity in the tissue homogenates.

    • Lyso-Gb3 and GL-3 Quantification: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure substrate levels in plasma and tissue homogenates.[3][4] This is a highly sensitive and specific method for quantifying these biomarkers.

  • Data Analysis:

    • Normalize biomarker levels to tissue weight or total protein content.

    • Compare the mean levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Calculate the percent reduction in substrate levels in the treated group compared to the control group.

References

Application Notes and Protocols: Assessing Renal and Cardiac Function in Migalastat Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fabry disease is a progressive, X-linked lysosomal storage disorder resulting from deficient activity of the enzyme α-galactosidase A (α-Gal A) due to mutations in the GLA gene. This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, including the kidneys and heart, leading to significant morbidity and mortality.[1][2] Cardiac complications are a leading cause of death in patients with Fabry disease.[1][3] Migalastat is an oral pharmacological chaperone that selectively and reversibly binds to amenable mutant forms of α-Gal A, stabilizing the enzyme and facilitating its proper trafficking to lysosomes, thereby restoring its activity.[2][4]

These application notes provide a detailed overview of the methodologies and protocols used to assess renal and cardiac function in clinical trials of this compound. The information is intended for researchers, scientists, and drug development professionals involved in the study of Fabry disease and its treatments.

Section 1: Assessment of Renal Function

Progressive kidney disease, or Fabry nephropathy, is a critical manifestation of the disease, characterized by the accumulation of Gb3 in multiple kidney cell types, leading to proteinuria and a decline in the glomerular filtration rate (GFR).[4] Monitoring renal function is therefore a primary objective in evaluating the efficacy of therapies like this compound.

Diagram: this compound's Mechanism of Action

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome Misfolded_Enzyme Misfolded α-Gal A (Amenable Mutant) Misfolded_Enzyme->Misfolded_Enzyme Stabilized_Complex Stabilized α-Gal A-Migalastat Complex Misfolded_Enzyme->Stabilized_Complex Binding & Stabilization Degradation Premature Degradation Misfolded_Enzyme->Degradation Misfolded_Enzyme->Degradation This compound This compound (Pharmacological Chaperone) This compound->Stabilized_Complex Active_Enzyme Active α-Gal A Stabilized_Complex->Active_Enzyme Correct Trafficking Breakdown Gb3 Breakdown (Normal Function) Active_Enzyme->Breakdown Catalysis Gb3 Gb3 Substrate Gb3->Breakdown

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Data Summary: Key Renal Endpoints in this compound Trials

The following table summarizes key quantitative data on renal function from various this compound studies. The primary endpoint is typically the annualized rate of change in the estimated Glomerular Filtration Rate (eGFR).

Study/AnalysisPatient PopulationBaseline Renal Function (Mean eGFR)Annualized Rate of Change in eGFR (mL/min/1.73 m²)Key Findings
Integrated Post-Hoc Analysis [4][5]ERT-Naïve (n=36)91.4 mL/min/1.73 m²-1.6 (Simple Linear Regression) -0.1 (Random Coefficient Model)Long-term this compound treatment (≤8.6 years) maintained renal function.[4][5]
ERT-Experienced (n=42)89.2 mL/min/1.73 m²-1.6 (Simple Linear Regression) +0.1 (Random Coefficient Model)The annualized eGFR change was minimal when adjusted for sex, age, and baseline renal function.[5]
ATTRACT Trial [6]ERT-Experienced (this compound switch, n=34)Not specified-0.40 (eGFRCKD-EPI) -4.35 (mGFRiohexol)This compound and ERT had comparable effects on renal function over 18 months.[6]
ERT-Experienced (Continued ERT, n=18)Not specified-1.03 (eGFRCKD-EPI) -3.24 (mGFRiohexol)The pre-specified criteria for comparability between this compound and ERT were met.[6]
FAMOUS Study [7]Mixed (Naïve & ERT-pretreated, n=54)Not specifiedFemales: -2.6 per year Males: -4.4 per yearPatients showed a moderate yearly loss of eGFR over 24 months under 'real-world' conditions.[7]
followME Registry [8]Real-world cohort (n=116)83.7 mL/min/1.73 m²-0.9Data supports this compound's role in preserving renal function over a mean of 3.9 years.[8]
Experimental Protocols for Renal Assessment

Precise GFR assessment is essential for monitoring Fabry nephropathy.[9] While measured GFR (mGFR) is the gold standard, estimated GFR (eGFR) is used more frequently in clinical trials.[9]

  • Objective: To measure or estimate the rate at which the kidneys filter blood.

  • Method 1: Estimated GFR (eGFR)

    • Sample Collection: Collect a serum blood sample.

    • Analysis: Measure serum creatinine levels.

    • Calculation: Calculate eGFR using a validated formula. The Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is commonly used in this compound trials.[4][5][10] The Modification of Diet in Renal Disease (MDRD) equation has also been used.[1][9]

      • Note: Creatinine-based eGFR may have limitations, and other biomarkers like cystatin C are under investigation.[9]

  • Method 2: Measured GFR (mGFR)

    • Agent Administration: Administer an exogenous filtration marker, such as iohexol or Cr51-EDTA, intravenously.[6][9]

    • Sample Collection: Collect timed plasma or urine samples over a set period.

    • Analysis: Measure the clearance of the administered agent from the plasma.

    • Application: Used as a co-primary endpoint in some trials (e.g., ATTRACT) to provide a more precise measurement of renal function.[6]

The presence of excess protein or albumin in the urine is an early marker of kidney injury.[11]

  • Objective: To quantify the amount of protein or albumin excreted in the urine.

  • Procedure:

    • Sample Collection: Obtain a 24-hour urine collection.

    • Analysis: Measure the total protein or albumin concentration in the sample.

    • Reporting: Results are often reported as total protein per 24 hours (mg/day) or as a urine protein-to-creatinine ratio.[6][12]

    • Note: In the ATTRACT trial, the mean change in 24-hour urine protein from baseline to month 18 was 49.2 mg/day for the this compound group.[6]

Kidney biopsy provides direct evidence of Gb3 accumulation and cellular damage. It is the most reliable method for diagnosing kidney involvement.[13]

  • Objective: To histologically assess Gb3 inclusions in renal cells and evaluate chronic kidney damage.

  • Procedure:

    • Biopsy: Obtain a kidney tissue sample via percutaneous biopsy.

    • Processing: Process the tissue for light microscopy and electron microscopy.

    • Scoring:

      • Assess Gb3 inclusions in various renal cell types, including podocytes, endothelial cells, and mesangial cells.[14]

      • A standardized scoring system can be used to evaluate both disease-specific lesions (lipid deposition) and general lesions of progression (fibrosis, sclerosis).[12]

      • In the FACETS trial, a key endpoint was the reduction in the number of Gb3 inclusions per kidney interstitial capillary (KIC).[2][14]

Diagram: Renal Function Assessment Workflow

Renal_Workflow cluster_assessments Assessment Methods Start Patient with Amenable GLA Mutation Baseline Baseline Assessment Start->Baseline FollowUp Follow-up Assessments (e.g., 6, 12, 18, 24 months) Baseline->FollowUp GFR GFR Assessment (eGFR CKD-EPI, mGFR) Baseline->GFR Proteinuria Urine Analysis (Proteinuria/Albuminuria) Baseline->Proteinuria Biopsy Kidney Biopsy (Optional/Baseline) Baseline->Biopsy Analysis Data Analysis: Annualized Rate of Change FollowUp->Analysis FollowUp->GFR FollowUp->Proteinuria GFR->Analysis

Caption: A typical workflow for assessing renal function in this compound trials.

Section 2: Assessment of Cardiac Function

Fabry cardiomyopathy is characterized by left ventricular hypertrophy (LVH), myocardial fibrosis, and arrhythmias.[15] Assessing changes in cardiac structure and function is a crucial component of evaluating this compound's therapeutic effect.

Data Summary: Key Cardiac Endpoints in this compound Trials

The primary cardiac endpoint in many studies is the change in Left Ventricular Mass Index (LVMi).

Study/AnalysisPatient PopulationDurationKey Cardiac Parameter & ChangeImaging ModalityKey Findings
FAMOUS Study [7]Mixed (n=54)24 MonthsLVMi: -7.5 g/m²EchocardiographyTreatment resulted in an amelioration of left ventricular mass.[7]
MAIORA Study [16]Treatment-Naïve (n=16)18 MonthsLVMi: No significant change Septal T1: Trend towards increaseCardiac MRI (CMR)Stabilized LV mass and a trend towards improvement in exercise tolerance.[16]
CMR Long-Term Study [15]Mixed (n=15)34 Months (Median)LVMi: Stable course LGE: Increase in patients with baseline LGECardiac MRI (CMR)Confirmed an overall stable course of LVMi.[15]
ATTRACT & FACETS Analysis [1]Amenable mutationsUp to 30 monthsLVMi: 72% of patients showed a reductionEchocardiographyData suggests this compound reduces LVMi in both ERT-naïve and experienced patients.
Experimental Protocols for Cardiac Assessment

Transthoracic echocardiography (TTE) is a widely used, non-invasive imaging technique to assess cardiac structure and function.

  • Objective: To measure left ventricular dimensions, wall thickness, and mass, and to assess systolic and diastolic function.

  • Procedure:

    • Image Acquisition: Acquire standard 2D echocardiographic views (parasternal long-axis, short-axis, and apical views).

    • Measurements: Measure interventricular septal thickness (IVS) and posterior wall thickness (PWT) at end-diastole. Measure LV internal dimension at end-diastole (LVIDd).

    • LVM Calculation: Calculate Left Ventricular Mass (LVM) using a validated formula (e.g., American Society of Echocardiography-corrected formula).

    • Indexing: Index LVM to body surface area (BSA) to obtain LVMi (g/m²).

    • Note: While widely used in initial trials, 2D echocardiography is limited by geometrical assumptions and inter-observer variability.[15][17]

CMR is considered the gold standard for quantifying ventricular mass, volumes, and function due to its high accuracy and reproducibility.[17]

  • Objective: To provide a comprehensive assessment of cardiac morphology, function, and tissue characterization.

  • Procedure:

    • Image Acquisition: Acquire cine images (steady-state free precession sequences) covering the entire left ventricle to assess volume and function.

    • LVMi Calculation: Manually or semi-automatically contour the endocardial and epicardial borders at end-diastole on the short-axis cine images. The software calculates LV myocardial volume, which is converted to mass and indexed to BSA.

    • Tissue Characterization (T1 Mapping):

      • Acquire native (pre-contrast) T1 maps. Low native T1 values are associated with sphingolipid storage in Fabry disease.[17] An increase in T1 values may suggest a reduction in storage.[18]

    • Tissue Characterization (Late Gadolinium Enhancement - LGE):

      • Administer a gadolinium-based contrast agent.

      • Acquire LGE images 10-15 minutes post-injection.

      • LGE identifies areas of myocardial replacement fibrosis or scarring, which appear as bright regions.[15][17] The presence and extent of LGE are important prognostic markers.

Blood tests for specific cardiac biomarkers can indicate myocardial stress or injury.

  • Objective: To measure circulating levels of proteins that are markers of cardiac health.

  • Procedure:

    • Sample Collection: Collect a serum or plasma blood sample.

    • Analysis: Use immunoassays to measure levels of biomarkers such as:

      • Troponin T (TnT)

      • N-Terminal pro-B-type Natriuretic Peptide (NT-proBNP) [16]

    • Application: These markers are assessed at baseline and follow-up visits to monitor for changes indicative of treatment effect or disease progression.

Diagram: Cardiac Function Assessment Workflow

Cardiac_Workflow cluster_assessments Assessment Methods Start Patient with Amenable GLA Mutation & Cardiac Involvement Baseline Baseline Assessment Start->Baseline FollowUp Follow-up Assessments (e.g., 12, 18, 24 months) Baseline->FollowUp Echo Echocardiography (LVMi, Function) Baseline->Echo CMR Cardiac MRI (Gold Standard) (LVMi, T1 Mapping, LGE) Baseline->CMR Biomarkers Cardiac Biomarkers (Troponin, NT-proBNP) Baseline->Biomarkers Analysis Data Analysis: Change from Baseline in LVMi, etc. FollowUp->Analysis FollowUp->Echo FollowUp->CMR FollowUp->Biomarkers CMR->Analysis

Caption: A typical workflow for assessing cardiac function in this compound trials.

References

Application Notes and Protocols: Patient-Reported Outcomes in Migalastat Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of patient-reported outcomes (PROs) from clinical studies of migalastat, an oral pharmacological chaperone for the treatment of Fabry disease in patients with amenable GLA mutations. The following sections detail the quantitative data from key clinical trials, the methodologies used to collect these outcomes, and a workflow for integrating PROs into clinical studies.

Quantitative Patient-Reported Outcomes

The following tables summarize the key patient-reported outcomes from the FACETS, ATTRACT, and ASPIRE clinical trials, as well as their open-label extensions (OLE).

Gastrointestinal Symptoms

Gastrointestinal (GI) symptoms are a significant burden for patients with Fabry disease. The Gastrointestinal Symptom Rating Scale (GSRS) was utilized in the FACETS trial to assess changes in GI-related symptoms.

Table 1: Changes in Gastrointestinal Symptom Rating Scale (GSRS) Scores in the FACETS Trial

OutcomeTreatment GroupTimepointMean Change from Baselinep-valueCitation
Diarrhea Domain Score This compound6 Months-0.30.03 (vs. Placebo)[1]
Placebo6 Months+0.2[1]
Improvement in Diarrhea (based on MCID of 0.33) This compound6 Months43% of patients0.02 (vs. Placebo)[2]
Placebo6 Months11% of patients[2]
Improvement in Diarrhea (in patients with baseline diarrhea) This compound6 Months71% of patients0.02 (vs. Placebo)[2]
Placebo6 Months20% of patients[2]

Note: A decrease in GSRS score indicates improvement.

Pain

Pain is a debilitating symptom of Fabry disease. The Brief Pain Inventory (BPI) and the Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ) have been used to evaluate the effect of this compound on pain.

Table 2: Pain Outcomes in this compound Clinical Studies

StudyOutcome MeasureTreatment GroupTimepointKey FindingCitation
MALTA-FABRY SF-36 Pain DomainThis compound24 MonthsSignificant improvement (change from baseline: 8.57 points)[3][4]
ATTRACT Brief Pain Inventory (BPI)This compound vs. ERT18 MonthsScores remained stable and comparable between groups.[5]
ASPIRE Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ)This compoundUp to 48 MonthsImprovement in pain related to heat or exertion.[6][7]
Health-Related Quality of Life (HRQoL)

HRQoL is a critical measure of the overall impact of a disease and its treatment on a patient's well-being. The Short-Form 36-Item Health Survey (SF-36) and the Pediatric Quality of Life Inventory™ are key instruments used in this compound trials.

Table 3: Health-Related Quality of Life Outcomes in this compound Clinical Studies

StudyOutcome MeasureTreatment GroupTimepointKey FindingCitation
MALTA-FABRY SF-36 Role Limitations Physical DomainThis compound24 MonthsSignificant improvement (change from baseline: 13.39 points)[3][4]
ATTRACT SF-36 Physical Component Summary (PCS)This compound vs. ERTBaselineThis compound group had higher functioning at study entry.[8]
ASPIRE Pediatric Quality of Life Inventory™This compoundUp to 48 MonthsQuality of life remained stable.[6][7]

Experimental Protocols for Patient-Reported Outcome Measures

Detailed methodologies are crucial for the standardized collection and interpretation of PRO data.

Gastrointestinal Symptom Rating Scale (GSRS)
  • Objective: To assess the severity of gastrointestinal symptoms.

  • Instrument: A 15-item questionnaire divided into five domains: Diarrhea, Reflux, Indigestion, Constipation, and Abdominal Pain[1].

  • Scoring: Each item is rated on a 7-point Likert scale, where 1 indicates the absence of troublesome symptoms and 7 represents very troublesome symptoms[1].

  • Administration: The questionnaire is self-administered by the patient.

  • Analysis: Statistical comparisons between treatment and placebo groups can be performed using an analysis of covariance (ANCOVA), including treatment, baseline values, and the treatment-by-baseline interaction as covariates[1]. Long-term effects can be assessed using 95% confidence intervals of the change from baseline[1].

Short-Form 36-Item Health Survey (SF-36)
  • Objective: To measure health-related quality of life across eight domains.

  • Instrument: A 36-item, patient-reported survey of health status. Key domains relevant to Fabry disease studies include physical functioning, role limitations due to physical health, bodily pain, and general health.

  • Scoring: Scores are calculated for each domain and can be summarized into a Physical Component Summary (PCS) and a Mental Component Summary (MCS).

  • Administration: Self-administered by the patient. In the MALTA-FABRY study, questionnaires were completed over a 24-month period[3][4].

Brief Pain Inventory (BPI) - Short Form
  • Objective: To assess the severity of pain and its impact on daily functioning.

  • Instrument: A self-administered questionnaire that measures pain severity and the interference of pain with daily activities.

  • Scoring: Patients rate pain severity on a numerical scale.

  • Administration: Used in the ATTRACT trial to compare pain outcomes between patients treated with this compound and enzyme replacement therapy (ERT)[5][8].

Fabry-specific Pediatric Health and Pain Questionnaire (FPHPQ)
  • Objective: To assess Fabry disease-specific symptoms in a pediatric population.

  • Instrument: A questionnaire that includes questions about pain related to heat or exertion[6][7].

  • Scoring: Pain assessment is measured on a 10-point scale from 0 (no pain) to 10 (pain as bad as you can imagine)[9]. A decrease from baseline indicates an improvement.

  • Administration: Self-reported by adolescent patients in the ASPIRE study[6][7].

Visualization of Methodologies

Workflow for Patient-Reported Outcome Assessment in Clinical Trials

The following diagram illustrates a standardized workflow for the collection and analysis of PRO data in a clinical trial setting for Fabry disease.

Caption: Workflow for PRO Assessment in Fabry Disease Clinical Trials.

Logical Relationship of this compound's Action to Patient-Reported Outcomes

This diagram illustrates the proposed mechanism of action of this compound and its downstream effects on clinical and patient-reported outcomes.

Migalastat_Mechanism_PRO cluster_mechanism Molecular & Cellular Level cluster_outcomes Clinical & Patient-Reported Outcomes A This compound Binds to Amenable α-Gal A Mutant B Stabilizes α-Gal A Conformation in the Endoplasmic Reticulum A->B C Facilitates Trafficking to the Lysosome B->C D Increased α-Gal A Activity in the Lysosome C->D E Reduced GL-3 Accumulation in Tissues D->E F Improved Organ Function (Kidney, Heart) E->F G Reduction in Gastrointestinal Symptoms E->G H Decrease in Pain Severity E->H I Improved Health-Related Quality of Life F->I G->I H->I

Caption: this compound's Mechanism and its Impact on Patient-Reported Outcomes.

References

Troubleshooting & Optimization

challenges in determining migalastat amenability in vitro vs in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on determining migalastat amenability for different α-galactosidase A (GLA) gene mutations. It addresses the common challenges and discrepancies observed between in vitro assays and in vivo clinical responses.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the in vitro this compound amenability assay?

The standard in vitro method for assessing this compound amenability is a good laboratory practice (GLP) validated assay using Human Embryonic Kidney (HEK-293) cells.[1][2][3][4] The principle is based on the pharmacological chaperone activity of this compound. Many GLA missense mutations result in misfolded, but potentially functional, α-galactosidase A (α-Gal A) enzyme.[5][6] This misfolded enzyme is retained in the endoplasmic reticulum (ER) and targeted for degradation. This compound, an analogue of the terminal galactose of globotriaosylceramide (Gb3), binds to the active site of amenable mutant α-Gal A, stabilizing its conformation.[5][7] This stabilization facilitates the enzyme's proper trafficking through the secretory pathway to the lysosome, where it can exert its catalytic activity. The in vitro assay quantifies the increase in α-Gal A activity in HEK-293 cells expressing a specific GLA mutation after incubation with this compound.

Q2: What are the criteria for determining a GLA mutation as "amenable" in the GLP-HEK assay?

A GLA mutation is classified as amenable if it meets two criteria upon incubation with 10 μM this compound: a relative increase in α-Gal A activity of ≥ 1.2-fold over baseline and an absolute increase in α-Gal A activity of ≥ 3.0% of the wild-type enzyme activity.[1][3][4][8]

Q3: Why do discrepancies exist between in vitro amenability results and in vivo patient responses to this compound?

Several factors can contribute to the discordance between in vitro and in vivo findings:

  • Methodological Limitations of the In Vitro Assay: The GLP-HEK assay, while standardized, is an overexpression system that may not perfectly replicate the physiological environment of a patient's cells.[6] Differences in protein expression levels, cellular stress responses, and the metabolic state of the cell line compared to native cells can influence the outcome.

  • Inter-assay Variability: Different laboratories may use slightly different protocols, reagents, or equipment, leading to variations in results.[1][6]

  • Patient-Specific Factors: The in vivo response to this compound can be influenced by a patient's genetic background, disease severity, and the specific tissues affected. Individual variations in drug absorption, distribution, metabolism, and excretion (ADME) can also play a role.

  • Complex Cellular Environment: The in vivo environment is far more complex than a cell culture system. The presence of other interacting proteins, post-translational modifications, and the overall cellular homeostasis can impact the folding, trafficking, and activity of the mutant α-Gal A enzyme.

Q4: Are there alternative or complementary methods to the GLP-HEK assay for assessing amenability?

Yes, other cell-based assays using patient-derived cells, such as lymphocytes or fibroblasts, have been used to assess this compound amenability.[5][6] These assays may offer a more physiologically relevant context but are often more time-consuming and less suitable for high-throughput screening. Ultimately, the in vivo response, monitored through biomarkers like plasma lyso-Gb3 and leukocyte α-Gal A activity, is the definitive measure of amenability.[9][10]

Troubleshooting Guide for In Vitro Amenability Assays

Problem Potential Cause Troubleshooting Steps
Low or no α-Gal A activity in transfected cells (even with wild-type GLA) Poor transfection efficiency.Optimize transfection protocol (e.g., DNA concentration, transfection reagent, cell density). Use a positive control reporter plasmid to verify transfection efficiency.
Cell line issues.Ensure HEK-293 cells are healthy, in the logarithmic growth phase, and at a low passage number.
Incorrect assay conditions.Verify the pH of the assay buffer, the concentration of the 4-MUG substrate, and the incubation time and temperature.
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension and use a multichannel pipette for seeding.
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge effects in the plate.Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.
Amenability results not consistent with published data for the same mutation Different assay conditions.Ensure your protocol aligns with the GLP-HEK assay parameters (e.g., 10 μM this compound, 5-day incubation).[11]
Plasmid construct differences.Verify the sequence of your GLA expression vector to ensure the correct mutation is present and there are no unintended mutations.
Cell line passage number.High passage numbers can lead to genetic drift and altered cellular physiology. Use low-passage cells.
Difficulty in detecting a significant increase in α-Gal A activity for a potentially amenable mutant Low baseline activity of the mutant.Increase the amount of cell lysate used in the assay or prolong the assay incubation time to enhance the signal.
Insufficient incubation time with this compound.Ensure the cells are incubated with this compound for the recommended duration (e.g., 5 days) to allow for sufficient chaperone effect.[11]

Quantitative Data: In Vitro vs. In Vivo this compound Amenability

The following table summarizes the amenability status of selected GLA mutations as determined by the in vitro GLP-HEK assay and the observed in vivo response in Fabry disease patients.

GLA MutationIn Vitro Amenability (GLP-HEK Assay)In Vivo Response (Patient Data)Reference
A143TAmenableResponsive--INVALID-LINK--
L3PAmenableResponsive[12]
A13TAmenableResponsive[12]
R301QAmenableResponsive[8]
H225DAmenableResponsive[8]
A143PNon-amenableNon-responsive[8]
D165VNon-amenableNot expected to be responsive[7]
A288DNon-amenableNot expected to be responsive[7]
R100TNon-amenableNot expected to be responsive[7]
M296IAmenableExpected to be responsive[7]
N263SAmenableExpected to be responsive[7]
G360DAmenableExpected to be responsive[7]

Note: This table is not exhaustive and represents a selection of mutations for illustrative purposes. The in vivo response can vary between individuals.

Experimental Protocols

Key Experiment: GLP-HEK-293 Cell-Based this compound Amenability Assay

This protocol is a synthesized representation based on information from multiple sources describing the GLP-HEK assay.[3][5][8][11][13]

1. Cell Culture and Seeding:

  • Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and non-essential amino acids.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Seed the cells into 96-well plates at a density that will result in approximately 80-90% confluency at the time of transfection.

2. Transfection:

  • Prepare transfection complexes by mixing the GLA expression vector (containing the wild-type or mutant GLA sequence) with a suitable transfection reagent in serum-free medium, according to the manufacturer's instructions.
  • Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).
  • After incubation, replace the transfection medium with fresh, complete culture medium.

3. Incubation with this compound:

  • 24 hours post-transfection, replace the culture medium with fresh medium containing either vehicle control or 10 μM this compound.
  • Incubate the cells for 5 days in a humidified incubator at 37°C with 5% CO2.

4. Cell Lysis:

  • After the 5-day incubation, wash the cells with Phosphate Buffered Saline (PBS).
  • Lyse the cells by adding a lysis buffer (e.g., containing a non-ionic detergent like Triton X-100) and incubating on ice.
  • Clarify the cell lysates by centrifugation to remove cellular debris.

5. α-Galactosidase A Activity Assay:

  • Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
  • In a new 96-well plate, add a standardized amount of protein from each lysate.
  • Initiate the enzymatic reaction by adding a fluorogenic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), in an acetate buffer (pH 4.6) containing N-acetylgalactosamine to inhibit the activity of α-galactosidase B.
  • Incubate the reaction at 37°C for a defined period.
  • Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer).
  • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.

6. Data Analysis:

  • Calculate the α-Gal A activity (e.g., in nmol/mg protein/hour).
  • Determine the fold-increase in activity for this compound-treated cells over vehicle-treated cells for each mutant.
  • Calculate the absolute activity of the mutant as a percentage of the wild-type α-Gal A activity.
  • Apply the amenability criteria (≥ 1.2-fold relative increase and ≥ 3.0% absolute increase) to classify the mutation.

Visualizations

Signaling and Experimental Pathways

experimental_workflow Experimental Workflow for this compound Amenability Assay cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis seeding Seed HEK-293 cells in 96-well plate transfection Transfect cells with GLA expression vector seeding->transfection incubation Incubate with 10 µM this compound or Vehicle for 5 days transfection->incubation lysis Cell Lysis incubation->lysis protein_quant Protein Quantification lysis->protein_quant activity_assay α-Gal A Activity Measurement (4-MUG substrate) protein_quant->activity_assay calculation Calculate Relative and Absolute Activity Increase activity_assay->calculation amenability Determine Amenability Status calculation->amenability protein_folding_pathway α-Galactosidase A Folding and Trafficking Pathway cluster_er Endoplasmic Reticulum (ER) cluster_degradation ER-Associated Degradation (ERAD) cluster_trafficking Secretory Pathway cluster_this compound This compound Action translation Translation of GLA mRNA on Ribosome translocation Translocation into ER Lumen translation->translocation folding Folding of α-Gal A Polypeptide translocation->folding calnexin Calnexin/Calreticulin Cycle folding->calnexin Glycoprotein Folding Assistance misfolded Misfolded α-Gal A folding->misfolded Misfolding er_exit ER Exit folding->er_exit Correctly Folded calnexin->folding retrotranslocation Retro-translocation to Cytosol misfolded->retrotranslocation golgi Golgi Apparatus er_exit->golgi ubiquitination Ubiquitination retrotranslocation->ubiquitination proteasome Proteasomal Degradation ubiquitination->proteasome lysosome Lysosome (Functional Enzyme) golgi->lysosome This compound This compound This compound->folding Stabilizes Conformation

References

Migalastat Dosage Optimization Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information, frequently asked questions, and troubleshooting advice for experiments involving migalastat and specific GLA mutations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a pharmacological chaperone designed for the treatment of Fabry disease in patients with amenable GLA gene mutations.[1][2] Fabry disease is a rare genetic disorder resulting from mutations in the GLA gene, which leads to a deficiency of the alpha-galactosidase A (α-Gal A) enzyme.[2][3] This deficiency causes the accumulation of fatty substances like globotriaosylceramide (GL-3) and globotriaosylsphingosine (lyso-Gb3) in various cells and organs.[1][2]

Certain GLA mutations produce misfolded, unstable α-Gal A enzymes that, despite retaining potential enzymatic activity, are prematurely degraded in the endoplasmic reticulum (ER).[1][4] this compound, an iminosugar analogue of the terminal galactose on GL-3, selectively and reversibly binds to the active site of these amenable mutant α-Gal A enzymes.[1][5][6] This binding stabilizes the enzyme's conformation, allowing it to pass ER quality control and be trafficked to the lysosome.[1][5] Inside the lysosome, the lower pH and high concentration of substrate facilitate the dissociation of this compound, enabling the now-functional α-Gal A enzyme to metabolize its target substrates, GL-3 and lyso-Gb3.[1]

migalastat_mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome misfolded_gla Misfolded α-Gal A (Unstable) degradation Proteasomal Degradation misfolded_gla->degradation (Default Pathway) stabilized_gla Stabilized α-Gal A (Trafficking Competent) migalastat_er This compound migalastat_er->stabilized_gla Binds & Stabilizes functional_gla Functional α-Gal A stabilized_gla->functional_gla Trafficking migalastat_lyso This compound functional_gla->migalastat_lyso Dissociates (Low pH) cleared_substrates Metabolized Substrates functional_gla->cleared_substrates Degrades substrates GL-3 / lyso-Gb3 (Accumulated) substrates->functional_gla amenability_assay_workflow cluster_incubation 3. Incubation (5 Days) start Start: Novel GLA Mutation plasmid 1. Create Expression Plasmid (Site-Directed Mutagenesis) start->plasmid transfect 2. Transfect HEK-293 Cells (96-well plate format) plasmid->transfect control Control Group (No this compound) transfect->control treatment Treatment Group (+ 10 µM this compound) transfect->treatment wash 4. Wash Cells & Lyse treatment->wash measure 5. Measure α-Gal A Activity (Fluorometric Assay) wash->measure analyze 6. Data Analysis measure->analyze result Result analyze->result amenable Amenable result->amenable ≥1.2x Fold Increase AND ≥3% of Wild-Type Activity non_amenable Not Amenable result->non_amenable Criteria Not Met troubleshooting_workflow start Problem Encountered decision1 Type of Issue? start->decision1 in_vitro In Vitro Assay Inconsistency decision1->in_vitro Lab in_vivo Poor In Vivo Response decision1->in_vivo Clinical vus VUS Amenability Interpretation decision1->vus Genetic check_transfection Check Transfection Efficiency Controls (qPCR) in_vitro->check_transfection check_washout Verify Wash-out Step (Optimize/Assay for Drug) in_vitro->check_washout check_protocol Standardize Protocol (Incubation Time, Reagents) in_vitro->check_protocol assess_amenability_level Assess Amenability Level (Is it a low-responder?) in_vivo->assess_amenability_level review_adherence Review Patient Adherence (Fasting, Schedule) in_vivo->review_adherence evaluate_disease_stage Evaluate Baseline Disease Severity in_vivo->evaluate_disease_stage consult_genetics Consult Clinical Genetics Professional vus->consult_genetics solution_vitro Solution: Standardize Assay check_transfection->solution_vitro check_washout->solution_vitro check_protocol->solution_vitro solution_vivo Action: Monitor Closely, Consider Discontinuation assess_amenability_level->solution_vivo review_adherence->solution_vivo evaluate_disease_stage->solution_vivo confirm_pathogenicity Confirm VUS is Pathogenic (Clinical Context is Key) consult_genetics->confirm_pathogenicity solution_vus Action: Treat Only if VUS is Confirmed Pathogenic confirm_pathogenicity->solution_vus

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Migalastat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of migalastat, a pharmacological chaperone approved for the treatment of Fabry disease.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a pharmacological chaperone that selectively and reversibly binds to the active site of certain mutant forms of the α-galactosidase A (α-Gal A) enzyme. This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome. In the acidic environment of the lysosome, this compound dissociates, allowing the restored enzyme to metabolize its substrate, globotriaosylceramide (GL-3).[2][3]

Q2: Is this compound known for significant off-target effects?

Clinical studies and post-marketing data have generally shown this compound to be well-tolerated with a favorable safety profile.[2][4][5][6] However, like any small molecule, the potential for off-target interactions exists and warrants careful investigation during preclinical and clinical development.

Q3: What are the potential, theoretically-derived off-target concerns for this compound?

Given that this compound is an iminosugar, a class of compounds known to interact with various glycosidases, there is a theoretical potential for off-target interactions with other glycosidases in the body. However, studies have indicated a high selectivity of this compound for α-Gal A. Comprehensive screening is still recommended to rule out any clinically relevant interactions.

Q4: What are the regulatory guidelines for assessing the preclinical safety of pharmacological chaperones like this compound?

Regulatory agencies like the FDA and EMA provide guidelines for the preclinical safety evaluation of new drugs. For small molecules like this compound, this includes a comprehensive assessment of pharmacology, pharmacokinetics, and toxicology. Specific guidance on safety pharmacology studies is outlined in documents such as the ICH S7A and S7B guidelines.

Troubleshooting Guides

Problem 1: Ambiguous results in an in vitro off-target screening assay.

Possible Cause:

  • Assay Interference: this compound, as a small molecule, might interfere with certain assay technologies (e.g., fluorescence-based readouts).

  • Incorrect Compound Concentration: The concentrations of this compound used may not be appropriate for the specific off-target being tested.

  • Cell Line Variability: The chosen cell line may not express the off-target of interest at a sufficient level.

Troubleshooting Steps:

  • Run appropriate controls: Include vehicle-only controls and controls for assay-specific interference.

  • Perform dose-response curves: Test a wide range of this compound concentrations to determine the IC50 or EC50 for any potential off-target interaction.

  • Use multiple assay formats: Confirm findings using orthogonal assays with different detection methods.

  • Characterize cell lines: Ensure the cell lines used express the target and potential off-targets at physiologically relevant levels.

Problem 2: In silico predictions suggest potential off-targets, but they are not confirmed in vitro.

Possible Cause:

  • Algorithm limitations: Computational models for off-target prediction have inherent limitations and may produce false positives.[7][8]

  • Lack of structural information: The accuracy of structure-based predictions depends on the availability of high-quality protein structures.

  • Inappropriate in vitro model: The cell-based or biochemical assay used for confirmation may not be sensitive enough or may lack necessary co-factors for the interaction to occur.

Troubleshooting Steps:

  • Use multiple prediction algorithms: Compare the results from several different in silico tools to identify consensus predictions.[7][8]

  • Employ a tiered testing strategy: Start with broad screening panels and then move to more specific and sensitive assays for promising hits.

  • Consider target engagement assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding in a cellular context.

Problem 3: An off-target interaction is confirmed. What are the next steps to mitigate this effect?

Possible Cause:

  • Lack of Selectivity: The chemical scaffold of this compound may have inherent affinity for the off-target protein.

Mitigation Strategies:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the structural features responsible for the off-target binding. The goal is to identify modifications that reduce off-target affinity while maintaining on-target potency.

  • Rational Drug Design: Use computational modeling and structural biology to design new derivatives of this compound with improved selectivity. This could involve modifying functional groups to disrupt binding to the off-target while preserving interactions with α-Gal A.[9]

  • Dose Optimization: In some cases, if the therapeutic window is sufficient, it may be possible to manage off-target effects by carefully selecting the therapeutic dose to minimize engagement with the off-target protein.

Experimental Protocols

Protocol 1: Identifying Off-Target Interactions using Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound binds to a specific protein of interest (potential off-target) in a cellular environment.

Methodology:

  • Cell Culture: Culture a human cell line known to express the potential off-target protein.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) followed by rapid cooling.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA, HTRF).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Interpretation:

This compound ConcentrationApparent Melting Temperature (Tm)Interpretation
Vehicle (DMSO)52°CBaseline thermal stability
1 µM54°CTarget engagement
10 µM58°CDose-dependent target engagement
100 µM60°CStrong target engagement
Protocol 2: Proteome-Wide Off-Target Identification using Chemical Proteomics

Objective: To identify the full spectrum of proteins that interact with this compound in a complex biological sample.

Methodology:

  • Probe Synthesis: Synthesize a this compound analog containing a reactive group (e.g., a photo-activatable group) and a tag (e.g., biotin or an alkyne for click chemistry).

  • Cellular Treatment and Crosslinking: Treat live cells or cell lysates with the this compound probe. If a photo-activatable probe is used, expose the cells to UV light to induce covalent crosslinking to binding partners.

  • Lysis and Enrichment: Lyse the cells and enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag or click chemistry to attach an affinity handle).

  • Proteomics Analysis: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated samples compared to controls. These are potential off-targets of this compound.

Data Interpretation:

Protein IDEnrichment Factor (Probe vs. Control)Potential Off-Target?
P12345 (α-Gal A)50.2Yes (On-target)
Q67890 (Hypothetical Protein)15.8Yes
R54321 (Known Enzyme)8.5Yes
S98765 (Structural Protein)1.2No

Visualizations

Migalastat_Signaling_Pathway cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Transport Vesicular Transport cluster_Lysosome Lysosome (Acidic pH) Misfolded_aGalA Misfolded α-Gal A Stabilized_Complex Stabilized α-Gal A-Migalastat Complex Misfolded_aGalA->Stabilized_Complex Binding & Stabilization Proteasomal_Degradation Proteasomal Degradation Misfolded_aGalA->Proteasomal_Degradation Default Pathway Migalastat_ER This compound Migalastat_ER->Stabilized_Complex Trafficking Correct Trafficking Stabilized_Complex->Trafficking Functional_aGalA Functional α-Gal A Stabilized_Complex->Functional_aGalA Dissociation Migalastat_L This compound Stabilized_Complex->Migalastat_L Metabolism GL-3 Metabolism Functional_aGalA->Metabolism Catalysis GL3 Globotriaosylceramide (GL-3) GL3->Metabolism

Caption: this compound's on-target signaling pathway.

Off_Target_ID_Workflow Start Hypothesize Potential Off-Targets In_Silico In Silico Screening (e.g., Docking, Pharmacophore) Start->In_Silico In_Vitro_Broad Broad In Vitro Screening (e.g., Kinome Scan, GPCR Panel) Start->In_Vitro_Broad Chemical_Proteomics Chemical Proteomics (Unbiased) Start->Chemical_Proteomics Hit_Prioritization Hit Prioritization In_Silico->Hit_Prioritization In_Vitro_Broad->Hit_Prioritization Chemical_Proteomics->Hit_Prioritization Target_Validation Target Validation Hit_Prioritization->Target_Validation CETSA Cellular Thermal Shift Assay (CETSA) Target_Validation->CETSA Confirm Binding Cell_Based_Assay Functional Cell-Based Assays Target_Validation->Cell_Based_Assay Assess Functional Effect Mitigation Mitigation Strategy (e.g., SAR, Rational Design) CETSA->Mitigation Cell_Based_Assay->Mitigation

Caption: Experimental workflow for off-target identification.

References

Technical Support Center: Migalastat Drug-Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for drug-drug interactions with migalastat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of metabolism and elimination for this compound, and how does this influence its drug-drug interaction potential?

A1: this compound is primarily eliminated unchanged through the urine, with approximately 77% of the administered dose excreted renally.[1][2] A minor fraction undergoes metabolism, mainly forming three dehydrogenated O-glucuronides.[1] In vitro studies have shown that this compound is not a substrate for major drug transporters.[2] Crucially, this compound does not inhibit or induce cytochrome P450 (CYP450) enzymes.[1] This profile suggests a low likelihood of pharmacokinetic drug-drug interactions mediated by these common pathways.

Q2: Are there any known clinically significant drug-drug interactions with this compound?

A2: Currently, there are no severe or serious clinically significant drug-drug interactions reported with this compound.[3] The most notable interaction is with enzyme replacement therapies (ERTs) such as agalsidase alfa and agalsidase beta.[1][4] While this compound can increase the tissue concentrations of these enzymes, co-administration is not recommended as part of standard therapy.[1] One moderate interaction is listed with agalsidase beta.[5][6]

Q3: How do food and beverages affect the pharmacokinetics of this compound?

A3: Food intake significantly reduces the absorption of this compound. Co-administration with a high-fat meal can decrease the maximum concentration (Cmax) and the total exposure (AUC) by up to 40%.[7] To avoid this interaction, it is recommended that patients take this compound on an empty stomach, with no food or caffeine consumed at least 2 hours before and 2 hours after administration.[8]

Q4: Does caffeine interact with this compound?

A4: Yes, co-administration of this compound with caffeine can decrease its AUC and Cmax.[8] Therefore, it is advised to avoid caffeine consumption within the 4-hour fasting window around this compound administration.[8]

Q5: Are any precautions necessary when co-administering this compound with drugs that affect renal function?

A5: As this compound is substantially excreted by the kidneys, drugs that impair renal function could theoretically increase this compound exposure.[8] While specific interaction studies with renally-impairing drugs are not extensively documented, caution is advised. This compound is not recommended for patients with severe renal impairment (eGFR less than 30 mL/min/1.73 m2).[8]

Troubleshooting Guide

Issue: Unexpected variability in experimental results involving this compound.

Potential Cause: Uncontrolled food or caffeine intake in study subjects.

Troubleshooting Steps:

  • Review Dosing Protocols: Ensure strict adherence to the recommended 4-hour fasting period (2 hours before and 2 hours after dosing) for all subjects.[8]

  • Standardize Meal Plans: If fasting is not feasible for specific experimental designs, standardize the meal type and timing for all subjects to minimize variability in absorption.[7]

  • Monitor Caffeine Intake: Explicitly instruct subjects to avoid caffeine-containing beverages and foods during the fasting window.

Issue: Concern about potential interactions with a novel co-administered therapeutic.

Potential Cause: Overlapping metabolic or transport pathways not previously characterized.

Troubleshooting Steps:

  • In Vitro Assessment: Conduct in vitro studies to determine if the novel compound inhibits or induces CYP450 enzymes or key drug transporters (e.g., P-gp, BCRP, OATs, OCTs).

  • This compound as a Substrate: Test whether the new drug affects the transport of this compound in relevant in vitro systems.

  • Clinical Monitoring: If co-administration is necessary, implement a robust monitoring plan to track this compound plasma concentrations and any potential adverse events.

Data Presentation

Table 1: Effect of Food and Caffeine on this compound Pharmacokinetics

Co-administered SubstanceEffect on this compound CmaxEffect on this compound AUC
High-fat mealDecreased by ~40%[7]Decreased by ~37%[7]
Light mealDecreased by up to 40%Decreased by up to 40%
CaffeineDecreased[8]Decreased[8]

Experimental Protocols

In Vitro Assessment of CYP450 Inhibition and Induction

  • Objective: To determine the potential of this compound to inhibit or induce major CYP450 enzymes.

  • Methodology:

    • Human liver microsomes are incubated with a panel of CYP450-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, bufuralol for CYP2D6, and midazolam for CYP3A4).

    • Various concentrations of this compound are co-incubated to assess its inhibitory potential.

    • For induction studies, primary human hepatocytes are treated with this compound for 48-72 hours.

    • Following treatment, the activity and expression levels of CYP450 enzymes are measured using probe substrates and qPCR, respectively.

    • Results are compared to known inhibitors and inducers as positive controls.

In Vivo Drug-Drug Interaction Study with Agalsidase

  • Objective: To evaluate the pharmacokinetic interaction between this compound and agalsidase.

  • Methodology:

    • A Phase 2, open-label, two-stage study is conducted in patients with Fabry disease.[4]

    • In Stage 1, patients receive a single dose of this compound (e.g., 150 mg) co-administered with different doses of agalsidase alfa or beta.[4]

    • In Stage 2, a higher dose of this compound (e.g., 450 mg) may be evaluated.[4]

    • Serial blood samples are collected at predefined time points to determine the plasma concentrations of both this compound and agalsidase.

    • Pharmacokinetic parameters (Cmax, AUC, t1/2) are calculated and compared between treatment arms (agalsidase alone vs. co-administered with this compound).

Visualizations

Migalastat_Metabolism_Pathway This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Absorption Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Kidney Kidney Systemic_Circulation->Kidney Primary Elimination Pathway Liver Liver (Minor Metabolism) Systemic_Circulation->Liver Minor Pathway Urine Urine (Unchanged this compound, ~77%) Kidney->Urine Metabolites O-glucuronide Metabolites Liver->Metabolites Metabolites->Kidney Excretion

Caption: Metabolic and elimination pathway of this compound.

DDI_Decision_Tree Start Potential for this compound DDI Is_CoAdmin_Drug_CYP_Substrate Is the co-administered drug a substrate, inhibitor, or inducer of CYP450 enzymes? Start->Is_CoAdmin_Drug_CYP_Substrate Is_CoAdmin_Drug_Transporter_Substrate Is the co-administered drug a substrate, inhibitor, or inducer of major transporters? Is_CoAdmin_Drug_CYP_Substrate->Is_CoAdmin_Drug_Transporter_Substrate No Low_Risk Low Risk of Interaction Is_CoAdmin_Drug_CYP_Substrate->Low_Risk Yes (this compound is not a substrate, inhibitor, or inducer) Does_CoAdmin_Drug_Affect_Renal Does the co-administered drug affect renal function? Is_CoAdmin_Drug_Transporter_Substrate->Does_CoAdmin_Drug_Affect_Renal No Is_CoAdmin_Drug_Transporter_Substrate->Low_Risk Yes (this compound is not a substrate) Does_CoAdmin_Drug_Affect_Renal->Low_Risk No Monitor_Renal_Function Monitor Renal Function and this compound Levels Does_CoAdmin_Drug_Affect_Renal->Monitor_Renal_Function Yes

Caption: Decision tree for assessing potential drug-drug interactions.

Experimental_Workflow Start Investigate Potential DDI with Novel Drug 'X' In_Vitro_Screening In Vitro Screening: - CYP450 Inhibition/Induction Assays - Transporter Substrate/Inhibitor Assays Start->In_Vitro_Screening Results_Negative No Significant Interaction Observed In_Vitro_Screening->Results_Negative Results_Positive Potential Interaction Identified In_Vitro_Screening->Results_Positive Proceed_With_Caution Proceed with Standard Monitoring Results_Negative->Proceed_With_Caution Yes In_Vivo_Study In Vivo Animal or Human Pharmacokinetic Study Results_Positive->In_Vivo_Study Yes Analyze_PK Analyze Pharmacokinetic Parameters (Cmax, AUC, t1/2) In_Vivo_Study->Analyze_PK Dose_Adjustment Determine if Dose Adjustment is Necessary Analyze_PK->Dose_Adjustment

Caption: Workflow for investigating a potential drug-drug interaction.

References

Technical Support Center: Managing Adverse Effects in Migalastat Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing adverse effects observed in migalastat clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a pharmacological chaperone that selectively and reversibly binds to the active site of certain mutant forms of the alpha-galactosidase A (α-Gal A) enzyme.[1][2] This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome.[1][3] Once in the lysosome, the higher concentration of substrate and lower pH cause this compound to dissociate, allowing the now correctly folded enzyme to metabolize its substrate, globotriaosylceramide (GL-3).[1]

Q2: What are the most common adverse effects observed with this compound in clinical trials?

The most frequently reported adverse effects in clinical trials with this compound include headache, nasopharyngitis, urinary tract infection, nausea, and pyrexia (fever).[1][4]

Q3: How does the safety profile of this compound compare to Enzyme Replacement Therapy (ERT)?

Clinical trials have shown that the safety profile of this compound is comparable to that of ERT.[5] In the ATTRACT trial, the incidence of treatment-emergent adverse events was similar between the this compound and ERT groups.[5]

Troubleshooting Guides for Common Adverse Effects

This section provides detailed troubleshooting guides for investigating common adverse effects of this compound in a research setting.

Headache

Issue: A significant number of subjects in a clinical trial or animal model are reporting headaches after this compound administration.

Background: Headache is one of the most common adverse events reported in this compound clinical trials.[1][4][5] The underlying mechanism is not fully elucidated but could be related to off-target effects or downstream metabolic changes.

Troubleshooting Protocol:

  • Quantify and Characterize the Headache:

    • Clinical: Use standardized headache diaries to record frequency, intensity (e.g., Visual Analog Scale), duration, and associated symptoms.

    • Preclinical (Animal Models): Assess headache-like behaviors such as grimacing, reduced activity, and photophobia.

  • Investigate Potential Mechanisms:

    • In Vitro:

      • Receptor Binding Assays: Screen this compound against a panel of common central nervous system (CNS) receptors to identify potential off-target binding.

      • Neuronal Cell Culture: Treat primary neuronal cultures or neuronal cell lines with this compound and assess for changes in viability, inflammatory cytokine release (e.g., IL-6, TNF-α) using ELISA, and markers of neuronal stress (e.g., c-Fos) via immunofluorescence or Western blot.

    • In Vivo (Animal Models):

      • Cerebrospinal Fluid (CSF) Analysis: Collect CSF from treated animals and analyze for inflammatory markers and this compound concentration.

      • Brain Tissue Analysis: Following euthanasia, perform immunohistochemistry on brain sections to look for markers of neuroinflammation (e.g., Iba1 for microglia activation, GFAP for astrocyte activation).

  • Experimental Workflow for Investigating this compound-Induced Headache:

    G A Observation: Increased incidence of headache B Characterize Headache Phenotype (Clinical Diaries / Animal Behavior) A->B C In Vitro Mechanistic Studies B->C F In Vivo Mechanistic Studies (Animal Models) B->F D Receptor Binding Assays C->D E Neuronal Cell Culture Assays (Viability, Cytokines, Stress Markers) C->E I Data Analysis & Hypothesis Generation E->I G CSF Analysis (Inflammatory Markers, Drug Concentration) F->G H Brain Tissue Immunohistochemistry (Neuroinflammation Markers) F->H H->I

    Workflow for headache investigation.

Nasopharyngitis

Issue: An increased incidence of nasopharyngitis (common cold symptoms) is observed in the this compound-treated group compared to placebo.

Background: Nasopharyngitis has been reported as a common adverse event in this compound clinical trials.[4][5] The reason for this is unclear but could involve localized effects on the immune response in the nasopharyngeal mucosa.

Troubleshooting Protocol:

  • Confirm Viral/Bacterial Etiology:

    • Collect nasal swabs from affected individuals and perform PCR to identify common respiratory pathogens. This will help distinguish between a drug-induced inflammatory state and increased susceptibility to infection.

  • In Vitro Assessment of Immune Response:

    • Cell Line Studies: Culture human nasal epithelial cells (e.g., from a cell line like RPMI 2650) and treat with clinically relevant concentrations of this compound.

    • Cytokine Profiling: Analyze the cell culture supernatant for a panel of pro- and anti-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α, IL-10) using a multiplex immunoassay.

    • Barrier Function: Assess the integrity of the epithelial barrier by measuring transepithelial electrical resistance (TEER).

  • Logical Flow for Nasopharyngitis Investigation:

    G A Observation: Increased Nasopharyngitis B Pathogen Screening (Nasal Swabs - PCR) A->B C Pathogen Positive B->C D Pathogen Negative (Suggests non-infectious inflammation) B->D E In Vitro Studies: Nasal Epithelial Cells D->E F Measure Cytokine Secretion (Multiplex Immunoassay) E->F G Assess Epithelial Barrier Function (TEER) E->G H Hypothesis: This compound alters local immune response or barrier integrity. F->H G->H

    Investigative approach for nasopharyngitis.

Urinary Tract Infection (UTI)

Issue: A higher than expected rate of urinary tract infections is noted in subjects receiving this compound.

Background: Urinary tract infections have been reported as a common adverse event.[1][4] While the mechanism is unknown, it is important to investigate if this compound alters the urinary environment or urothelial cell function.

Troubleshooting Protocol:

  • Urine Analysis:

    • Perform comprehensive urinalysis on samples from affected subjects, including pH, glucose, protein levels, and microscopic examination for bacteria and white blood cells.

    • Culture urine samples to identify the causative pathogens and determine their antibiotic susceptibility.

  • In Vitro Urothelial Cell Model:

    • Culture human urothelial cells (e.g., T24/83 cell line) and expose them to various concentrations of this compound.

    • Bacterial Adhesion Assay: Following this compound treatment, challenge the urothelial cell monolayer with a common uropathogen (e.g., uropathogenic E. coli). Quantify bacterial adhesion by lysing the cells and plating the lysate on agar plates to count colony-forming units (CFUs).

    • Immune Response: Measure the secretion of antimicrobial peptides (e.g., defensins) and inflammatory cytokines by the urothelial cells in response to this compound and/or bacterial challenge.

  • Experimental Design for UTI Investigation:

    G cluster_0 Clinical/In Vivo cluster_1 In Vitro Investigation A Observation: Increased UTIs B Urine Analysis & Culture A->B F Data Integration & Conclusion B->F C Urothelial Cell Culture + this compound D Bacterial Adhesion Assay C->D E Measure Antimicrobial Peptides & Cytokines C->E D->F E->F

    Workflow for investigating UTIs.

Data on Adverse Events from Clinical Trials

The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from the pivotal ATTRACT and FACETS clinical trials.

Table 1: Incidence of Common Treatment-Emergent Adverse Events in the ATTRACT and FACETS Trials

Adverse EventATTRACT TrialFACETS Trial
This compound (N=36) ERT (N=21)
Nasopharyngitis 33%33%
Headache 25%24%
Influenza 14%19%
Abdominal Pain 14%10%
Diarrhea 14%10%
Nausea 14%10%
Back Pain 11%14%
Urinary Tract Infection 11%5%
Cough 8%24%
Fatigue --
Paresthesia --
Pyrexia --

Data compiled from the Clinical Review Report of this compound.[6]

Table 2: Serious Adverse Events (SAEs) and Withdrawals Due to Adverse Events (WDAEs)

OutcomeATTRACT TrialFACETS Trial
This compound ERT
Patients with ≥1 SAE 19%33%
Withdrawals Due to AEs 0%0%

Data compiled from the Clinical Review Report of this compound.[5]

Signaling Pathway Considerations

This compound's Primary Signaling Pathway:

This compound's therapeutic effect is mediated through its role as a pharmacological chaperone, directly influencing the protein folding and trafficking pathway of α-Gal A. This is not a classical signaling pathway involving cell surface receptors and secondary messengers.

G ER Endoplasmic Reticulum Misfolded_Agal Misfolded Amenable α-Gal A ER->Misfolded_Agal Golgi Golgi Apparatus ER->Golgi Trafficking Complex This compound-α-Gal A Complex Misfolded_Agal->Complex + this compound Degradation Proteasomal Degradation Misfolded_Agal->Degradation (If unchaperoned) This compound This compound This compound->ER Complex->Golgi Lysosome Lysosome Complex->Lysosome Golgi->Lysosome Folded_Agal Correctly Folded α-Gal A Lysosome->Folded_Agal Dissociation (low pH) Folded_Agal->Lysosome

This compound's chaperone mechanism of action.

References

Technical Support Center: Improving Galafold Amenability Assay Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of the Galafold Amenability Assay.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the Galafold Amenability Assay?

The Galafold Amenability Assay is a cell-based in vitro assay designed to determine if a specific mutation in the alpha-galactosidase A (GLA) gene is "amenable" to treatment with Galafold (migalastat).[1] Galafold is a pharmacological chaperone that works by stabilizing amenable forms of the alpha-galactosidase A (α-Gal A) enzyme, facilitating its proper trafficking from the endoplasmic reticulum to the lysosome.[2][3][4]

Q2: What are the criteria for determining if a GLA mutation is amenable?

A GLA mutation is considered amenable if two criteria are met after incubation with this compound[3]:

  • A relative increase in α-Gal A enzyme activity of at least 1.2-fold compared to the baseline activity of the untreated mutant enzyme.

  • An absolute increase in α-Gal A enzyme activity that is at least 3.0% of the wild-type (normal) α-Gal A enzyme activity.

Q3: What cell line is typically used for this assay?

The validated Good Laboratory Practice (GLP) Galafold Amenability Assay utilizes Human Embryonic Kidney (HEK-293) cells.[2][3] These cells are readily transfected and provide a robust system for expressing recombinant human α-Gal A.

Q4: Why is reproducibility a concern for this assay?

Like many cell-based assays, the Galafold Amenability Assay has several steps where variability can be introduced, impacting the reproducibility of the results. Key sources of variability include cell health and passage number, transfection efficiency, consistency of cell lysis, and the precision of the enzyme activity measurement. Inter-assay discrepancies have been noted, particularly between GLP and non-GLP laboratory setups.

Q5: What is the mechanism of action of Galafold that this assay relies on?

Certain GLA mutations lead to the production of misfolded but still potentially functional α-Gal A enzyme. This misfolded enzyme is often retained in the endoplasmic reticulum (ER) and targeted for degradation. Galafold acts as a pharmacological chaperone by binding to the active site of these misfolded enzymes, which stabilizes their conformation. This stabilization allows the enzyme to pass through the ER's quality control system and traffic to the lysosome, where it can carry out its function of breaking down substrates like globotriaosylceramide (GL-3).[1][2][3][5]

Troubleshooting Guides

Table 1: Troubleshooting Low Transfection Efficiency in HEK-293 Cells
Problem Potential Cause Recommended Solution
Low percentage of transfected cells Poor cell health or high passage number.Use low-passage HEK-293 cells (ideally below 30 passages) that are healthy and have a viability of >95%.[6]
Suboptimal cell confluency at the time of transfection.Ensure cells are 70-90% confluent at the time of transfection.[7]
Poor quality or incorrect quantity of plasmid DNA.Use high-purity, endotoxin-free plasmid DNA. Confirm DNA integrity and concentration (A260/A280 ratio of ~1.8). Optimize the DNA:transfection reagent ratio.[8]
Inefficient transfection reagent or protocol.Select a transfection reagent optimized for HEK-293 cells (e.g., lipid-based reagents like Lipofectamine or polymer-based reagents like PEI). Optimize the protocol by varying incubation times and reagent volumes.[7][8]
Presence of serum or antibiotics in the transfection medium.Some transfection reagents are inhibited by serum and antibiotics. Consider performing the transfection in serum-free and antibiotic-free media, replacing it with complete media after 4-6 hours.[8]
Table 2: Troubleshooting Variability in α-Galactosidase A Enzyme Activity Measurement
Problem Potential Cause Recommended Solution
High background fluorescence in negative controls Substrate instability or contamination.The substrate, 4-methylumbelliferyl-α-D-galactopyranoside, can be unstable. Prepare fresh substrate solutions for each experiment and store the stock solution properly (e.g., in DMSO at -20°C).[9] Avoid solubilizing in water as it can increase background fluorescence.[10]
Low enzyme activity in wild-type transfected cells Inefficient cell lysis.Use a lysis buffer and method that preserves enzyme activity. RIPA buffer without SDS can be a good starting point. Physical methods like sonication or freeze-thaw cycles can be effective, but optimization is needed to avoid protein denaturation.[11][12]
Incorrect assay buffer pH.The optimal pH for lysosomal α-Gal A is acidic (around 4.6). Ensure the assay buffer is at the correct pH.
Inactive enzyme due to improper sample handling.Keep cell lysates on ice to prevent enzyme degradation. Avoid repeated freeze-thaw cycles.
Inconsistent readings between replicates Pipetting errors.Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.[13]
Air bubbles in the wells of the microplate.Pipette gently against the side of the wells to avoid introducing air bubbles.[13]
Improperly thawed reagents.Ensure all assay components are completely thawed and mixed before use.[13]

Experimental Protocols

Key Experiment 1: Transient Transfection of HEK-293 Cells
  • Cell Seeding: The day before transfection, seed healthy, low-passage HEK-293 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • DNA-Transfection Reagent Complex Formation:

    • For each well to be transfected, dilute the plasmid DNA encoding the GLA variant and the transfection reagent in separate tubes containing serum-free medium (e.g., Opti-MEM™ I).

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the time recommended by the reagent manufacturer to allow for complex formation.

  • Transfection: Add the DNA-transfection reagent complexes dropwise to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with the Galafold incubation.

Key Experiment 2: Cell Lysis for Enzyme Activity Assay
  • Cell Harvesting: After the incubation period with or without Galafold, wash the cells with phosphate-buffered saline (PBS).

  • Lysis: Add a suitable lysis buffer (e.g., a non-denaturing buffer containing protease inhibitors) to each well.

  • Incubation: Incubate the plate on ice for 30 minutes to allow for cell lysis.

  • Physical Disruption (Optional but Recommended): For more complete lysis, sonicate the cell lysates briefly on ice.[14]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris.[14]

  • Supernatant Collection: Carefully collect the supernatant, which contains the cellular proteins including α-Gal A, for the enzyme activity assay.

Key Experiment 3: α-Galactosidase A Enzyme Activity Assay
  • Reaction Setup: In a black 96-well plate, add a small volume of the cell lysate to each well.

  • Substrate Addition: Prepare a working solution of the fluorogenic substrate 4-methylumbelliferyl-α-D-galactopyranoside in an acidic assay buffer (pH ~4.6). Add the substrate solution to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Stopping the Reaction: Add a stop buffer (e.g., a high pH glycine-carbonate buffer) to each well to terminate the reaction and enhance the fluorescence of the product.

  • Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader with excitation at ~360 nm and emission at ~440 nm.

  • Data Analysis: Calculate the enzyme activity based on a standard curve generated with known concentrations of 4-methylumbelliferone.

Mandatory Visualizations

Galafold_Amenability_Assay_Workflow cluster_cell_culture Cell Culture & Transfection cluster_incubation Chaperone Treatment cluster_analysis Analysis start Seed HEK-293 Cells transfect Transfect with GLA Variant Plasmid start->transfect incubate_no_galafold Incubate without Galafold (Baseline) incubate_galafold Incubate with Galafold lyse_cells1 Cell Lysis incubate_no_galafold->lyse_cells1 lyse_cells2 Cell Lysis incubate_galafold->lyse_cells2 enzyme_assay1 α-Gal A Enzyme Activity Assay lyse_cells1->enzyme_assay1 enzyme_assay2 α-Gal A Enzyme Activity Assay lyse_cells2->enzyme_assay2 data_analysis Data Analysis & Amenability Determination enzyme_assay1->data_analysis enzyme_assay2->data_analysis

Caption: Workflow of the Galafold Amenability Assay.

Protein_Trafficking_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_lysosome Lysosome synthesis Protein Synthesis (Ribosome) folding Protein Folding synthesis->folding misfolded Misfolded α-Gal A (Amenable Mutation) folding->misfolded Mutation erqc ER Quality Control misfolded->erqc galafold Galafold stabilized Stabilized α-Gal A misfolded->stabilized Rescue degradation degradation erqc->degradation Degradation galafold->stabilized Binds & Stabilizes golgi Trafficking stabilized->golgi lysosome Functional α-Gal A golgi->lysosome

References

Technical Support Center: Troubleshooting Migalastat Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from migalastat in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a pharmacological chaperone designed for the treatment of Fabry disease. It functions by selectively and reversibly binding to the active site of amenable mutant forms of the α-galactosidase A (α-Gal A) enzyme.[1] This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome.[1] Within the acidic environment of the lysosome, this compound dissociates, allowing the restored enzyme to metabolize its substrate, globotriaosylceramide (GL-3).[1]

Q2: How can this compound interfere with my α-galactosidase A enzymatic assay?

This compound is a competitive inhibitor of α-galactosidase A.[2][3] Its mechanism of action involves binding to the active site of the enzyme. In an in vitro enzymatic assay, the presence of this compound in the sample can lead to competitive inhibition, resulting in an underestimation of the true α-galactosidase A activity. This is particularly relevant when analyzing samples from patients undergoing treatment with this compound.

Q3: I am measuring α-galactosidase A activity in samples from a patient treated with this compound and the activity is lower than expected. Why?

The lower-than-expected α-galactosidase A activity is likely due to the inhibitory effect of residual this compound in the patient sample.[2] For accurate measurement of endogenous or recombinant enzyme activity, it is crucial to minimize the concentration of this compound in the assay.

Q4: What is the recommended timing for sample collection from patients to minimize this compound interference?

To reduce the impact of this compound interference, it is recommended that blood samples for α-galactosidase A activity measurement be collected at least 24 hours after the patient's last dose of this compound.[2] This allows for sufficient clearance of the drug from the circulation, leading to a more accurate assessment of the enzyme's activity.[2]

Q5: Are there alternative sample types that are less prone to this compound interference?

One study suggests that enzymatic activity measurements from peripheral blood mononuclear cells (PBMCs) may be preferable to reduce this compound-mediated interference compared to dried blood spots (DBS).[2]

Troubleshooting Guide

Issue: Lower than expected or no α-galactosidase A activity detected.

Potential Cause Troubleshooting Steps
This compound Interference 1. Verify Sample Timing: Confirm that the patient sample was collected at least 24 hours after the last this compound dose.[2] 2. Sample Dilution: Perform a serial dilution of the sample to reduce the concentration of this compound while maintaining detectable enzyme activity. 3. Consider Alternative Sample Type: If possible, use peripheral blood mononuclear cells (PBMCs) instead of dried blood spots.[2]
Incorrect Assay Conditions 1. Check pH: Ensure the assay buffer pH is optimal for α-galactosidase A activity (typically acidic, e.g., pH 4.6). 2. Verify Temperature: Confirm the incubation temperature is correct as per the protocol (e.g., 37°C). 3. Substrate Concentration: Ensure the substrate concentration is appropriate. For competitive inhibition, the apparent Km will be increased.
Reagent Issues 1. Reagent Integrity: Check the expiration dates and storage conditions of all reagents, including the substrate and standards. 2. Proper Mixing: Ensure all components are thoroughly mixed before use.
Instrument Settings 1. Correct Wavelengths: Verify that the fluorometer or spectrophotometer is set to the correct excitation and emission wavelengths for the chosen substrate. 2. Instrument Calibration: Ensure the instrument is properly calibrated.

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the reported inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against α-galactosidase A under various conditions.

Parameter Value Enzyme Source pH
IC50 83 nMHuman lymphoblast cell lysate4.6
IC50 93 nMHuman lymphoblast cell lysate4.6
Ki 27.5 nMAgalsidase beta4.6
Ki 10.6 nMAgalsidase beta5.2
Ki 16.1 nMAgalsidase beta7.0
Ki 10.9 nMAgalsidase alfa5.2
Ki 16.5 nMAgalsidase alfa7.0

Data sourced from a 2018 report by the Pharmaceutical and Medical Devices Agency (PMDA), Japan.[4]

Visualizing Key Concepts

This compound's Mechanism of Action

migalastat_mechanism cluster_er Endoplasmic Reticulum (pH ~7.4) cluster_lysosome Lysosome (pH ~4.6) Misfolded α-Gal A Misfolded α-Gal A Stabilized Complex This compound-α-Gal A Complex Degradation Misfolded α-Gal A->Degradation Proteasomal Degradation Migalastat_ER This compound Migalastat_ER->Misfolded α-Gal A Binds to active site Functional α-Gal A Functional α-Gal A Stabilized Complex->Functional α-Gal A Trafficking & Dissociation (low pH) Migalastat_Lyso This compound Functional α-Gal A->Migalastat_Lyso Dissociates GL-3 Globotriaosylceramide (GL-3) Functional α-Gal A->GL-3 Metabolizes Metabolites Metabolites GL-3->Metabolites

Caption: Mechanism of action of this compound as a pharmacological chaperone.

Experimental Workflow for α-Galactosidase A Assay

assay_workflow start Start prep Sample Preparation (e.g., cell lysis, dilution) start->prep reagents Prepare Assay Reagents (Buffer, Substrate) prep->reagents incubation Incubate Sample with Substrate (e.g., 37°C) reagents->incubation stop Stop Reaction incubation->stop read Measure Signal (Fluorescence/Absorbance) stop->read analysis Data Analysis (Calculate enzyme activity) read->analysis end End analysis->end

Caption: General workflow for an in vitro α-galactosidase A enzymatic assay.

Troubleshooting Logic for Low Enzyme Activity

troubleshooting_logic start Low α-Gal A Activity Detected check_this compound Sample from This compound-treated patient? start->check_this compound check_timing Sampled >24h post-dose? check_this compound->check_timing Yes check_assay Assay controls (positive/negative) OK? check_this compound->check_assay No action_dilute Action: Dilute Sample & Re-assay check_timing->action_dilute Yes action_resample Action: Recommend Resampling at correct time check_timing->action_resample No check_reagents Reagents & Instrument Settings OK? check_assay->check_reagents Yes action_troubleshoot_assay Action: Troubleshoot Assay Protocol check_assay->action_troubleshoot_assay No action_check_reagents Action: Check Reagents & Instrument check_reagents->action_check_reagents No end Problem Identified check_reagents->end Yes action_dilute->end action_resample->end action_troubleshoot_assay->end action_check_reagents->end

Caption: Decision tree for troubleshooting low α-galactosidase A activity.

Experimental Protocols

Protocol: Fluorometric α-Galactosidase A Activity Assay

This protocol is a general guideline for measuring α-galactosidase A activity using the synthetic substrate 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), which is cleaved by the enzyme to produce the fluorescent product 4-methylumbelliferone (4-MU).

Materials:

  • α-Gal A Assay Buffer (e.g., 0.1 M citrate/0.2 M phosphate buffer, pH 4.6)

  • 4-MUG Substrate Solution (e.g., 5 mM in assay buffer)

  • 4-MU Standard Solution (for standard curve, e.g., 1 mM in assay buffer)

  • Stop Solution (e.g., 0.1 M glycine, pH 10.5)

  • 96-well black microplate

  • Fluorometer (Excitation: ~360 nm, Emission: ~445 nm)

  • Incubator (37°C)

  • Sample containing α-galactosidase A (e.g., cell lysate, plasma)

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the 4-MU Standard Solution in α-Gal A Assay Buffer to generate a standard curve (e.g., 0 to 100 µM).

    • Add a fixed volume of each standard to the wells of the 96-well plate.

  • Sample Preparation:

    • Prepare cell lysates or dilute plasma samples in ice-cold α-Gal A Assay Buffer. Keep samples on ice.

    • If this compound interference is suspected, perform serial dilutions of the sample.

  • Assay Reaction:

    • Add a specific volume of your sample (or diluted sample) to the wells of the 96-well plate.

    • Include a "no enzyme" control (sample buffer only) to measure background fluorescence.

    • Initiate the enzymatic reaction by adding the 4-MUG Substrate Solution to all wells.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time may need to be optimized based on the enzyme activity in the samples.

  • Stopping the Reaction:

    • Stop the reaction by adding the Stop Solution to all wells. The high pH of the stop solution also enhances the fluorescence of the 4-MU product.

  • Measurement:

    • Read the fluorescence on a microplate fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from the "no enzyme" control) from all readings.

    • Use the 4-MU standard curve to determine the concentration of the product formed in each sample.

    • Calculate the α-galactosidase A activity, typically expressed as nmol of substrate cleaved per hour per mg of protein.

Quality Control and Troubleshooting:

  • Positive Control: Include a sample with known α-galactosidase A activity to ensure the assay is working correctly.

  • Linear Range: Ensure that the product formation is within the linear range of the standard curve and that the reaction rate is linear over the incubation time. If not, adjust the sample dilution or incubation time.

  • Competitive Inhibition by this compound: If a dose-dependent decrease in activity is observed with increasing concentrations of a known amount of this compound, this confirms competitive inhibition. To overcome this in patient samples, sample dilution is the most straightforward approach. For kinetic studies, a full Michaelis-Menten analysis with and without the inhibitor can be performed to determine the Ki value.

References

refining patient selection criteria for migalastat therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining patient selection criteria for migalastat therapy.

Frequently Asked Questions (FAQs)

Q1: What is the precise definition of a this compound-amenable GLA mutation?

A1: A this compound-amenable GLA mutation is a genetic variant that produces a mutant alpha-galactosidase A (α-Gal A) enzyme capable of being stabilized by this compound. The official amenability criteria are determined by a validated Good Laboratory Practice (GLP) in vitro assay. A mutation is classified as "amenable" if, in the presence of 10 μmol/L this compound, the mutant α-Gal A enzyme activity shows:

  • A relative increase of ≥ 1.2-fold over its baseline (untreated) activity.

  • An absolute increase in activity of ≥ 3.0% of the wild-type α-Gal A enzyme activity.[1][2]

Both criteria must be met for the mutation to be considered amenable.[3][4][5] An estimated 35-50% of patients with Fabry disease have amenable mutations.[1][3]

Q2: My in vitro amenability results for a specific GLA mutation are inconsistent with published data. What are the potential causes?

A2: Discrepancies in amenability results can arise from methodological variations. The gold standard is the GLP-validated HEK293 cell assay performed in a certified laboratory, which is designed to limit inter-assay variability.[4] Potential causes for inconsistent results include:

  • Different Cell Lines: Using cell lines other than the validated Human Embryonic Kidney (HEK) 293 cells can lead to different protein folding and expression environments.[4][6]

  • Assay Conditions: Variations in this compound concentration, incubation times, or the methods used to measure α-Gal A activity can significantly impact outcomes.[7]

  • Plasmid Constructs: Differences in the expression vector used for transfecting the GLA variant can affect expression levels of the mutant protein.

  • Wash-out Step: Since this compound is an inhibitor of the enzyme, an incomplete wash-out step after incubation can lead to artificially low activity readings.[7]

It is crucial to adhere to a validated protocol to ensure reproducible and reliable results.

Q3: We observed a patient with an "amenable" mutation who is not responding clinically to this compound. What could explain this discrepancy?

A3: While the in vitro amenability assay is the established standard for patient selection, a lack of clinical response in a patient with a designated "amenable" mutation can occur.[8][9] This highlights the principle that in vitro amenability does not always correspond perfectly with in vivo clinical efficacy.[10] Factors that could contribute to this include:

  • Variable Response: The extent of the this compound-induced increase in α-Gal A activity can differ significantly among various amenable mutations.[11] Some mutations may only exhibit a borderline response in vitro that does not translate to a sufficient therapeutic effect in vivo.

  • Disease Severity: Patients with advanced organ damage may not show significant clinical improvement even if the enzyme activity is partially restored.

  • Pharmacokinetics: Individual differences in drug absorption, distribution, metabolism, and excretion could affect whether therapeutic concentrations of this compound are achieved and sustained.

  • Holistic Patient Assessment: Treatment decisions should not be based solely on biomarkers. A holistic assessment, including clinical symptoms, organ involvement, and patient-reported outcomes, is crucial for evaluating treatment effectiveness.[6][12] Regular monitoring (e.g., every six months) is recommended to assess individual patient response.[11][13]

Q4: Beyond an amenable mutation, what are the key clinical criteria for selecting patients for this compound therapy in research or trial settings?

A4: Key inclusion criteria frequently used in clinical trials, in addition to having a confirmed amenable GLA mutation, include:

  • Age: Typically 16 years or older, and 18 years or older in the United States and Canada.[14]

  • Renal Function: Patients are generally required to have an estimated Glomerular Filtration Rate (eGFR) of >30 mL/min/1.73 m².[1][14]

  • Exclusion Criteria: Patients with severe renal impairment, those on dialysis, or who have undergone a kidney transplant are typically excluded from trials.[15][16] Other common exclusion criteria include unstable cardiac disease, recent stroke, or the use of other investigational drugs.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative outcomes from clinical studies of this compound therapy.

Table 1: Biomarker and Clinical Changes with this compound Therapy (1-Year Follow-Up)

Parameter Baseline (Mean) 1-Year Post-Migalastat (Mean) P-value Source
α-Gal A Activity (nmol/min/mg protein) 0.06 0.2 0.001 [19][20]
Plasma Lyso-Gb3 (ng/mL, Naïve Patients) 10.9 6.0 0.021 [19][20]
Plasma Lyso-Gb3 (ng/mL, Switched from ERT) 9.6 12.1 0.607 [19][20]
Left Ventricular Mass Index (g/m²) 137 130 0.037 [19][20]

| Estimated GFR (mL/min/1.73 m²) | 87 | 78 | 0.012 |[19][20] |

Table 2: Composite Clinical Outcomes (ATTRACT Study, 18 Months)

Outcome Switched to this compound Remained on ERT P-value Source

| Patients with Renal, Cardiac, or Cerebrovascular Events, or Death | 29% (10 of 34) | 44% (8 of 18) | 0.36 |[21] |

Key Experimental Protocols

Protocol: The GLP-HEK Amenability Assay

This in vitro assay is the gold standard for determining if a GLA mutation is amenable to this compound.

Objective: To measure the change in mutant α-Gal A enzyme activity in the presence of this compound compared to a baseline control.

Methodology:

  • Cell Line: The assay uses Human Embryonic Kidney 293 (HEK293) cells.[1][4]

  • Transfection: HEK293 cells are transiently transfected with a plasmid containing the specific GLA gene mutation to be tested. A parallel transfection with a wild-type GLA plasmid serves as a positive control. Quantitative PCR (qPCR) is used to control for transfection efficiency.[4]

  • Incubation: The transfected cells are cultured and incubated with a specified concentration of this compound, typically 10 μM .[1][4] A control group of transfected cells is incubated without this compound to establish baseline enzyme activity.

  • Cell Lysis: After incubation, the cells are harvested and lysed to release the intracellular contents, including the α-Gal A enzyme. A thorough wash-out step is performed to remove any extracellular this compound.[7]

  • Enzyme Activity Measurement: The α-Gal A activity in the cell lysate is measured using a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside). The fluorescence generated by the cleavage of this substrate is proportional to the enzyme activity.

  • Data Analysis & Interpretation: The activity of the mutant enzyme from the this compound-treated cells is compared to the activity from the untreated (baseline) cells and the wild-type control. The mutation is deemed "amenable" if it meets both the ≥1.2-fold relative increase and ≥3.0% absolute increase criteria.[1][2]

Visualizations

migalastat_moa cluster_er Endoplasmic Reticulum (ER) cluster_lysosome Lysosome misfolded_agal Misfolded α-Gal A (Amenable Mutant) bound_complex Stabilized α-Gal A Complex misfolded_agal->bound_complex Binds & Stabilizes degradation ER-Associated Degradation (ERAD) misfolded_agal->degradation Default Pathway (No Chaperone) chaperone This compound (Pharmacological Chaperone) chaperone->bound_complex active_agal Active α-Gal A bound_complex->active_agal Correct Trafficking cleavage Substrate Cleavage active_agal->cleavage Acts on substrate Substrate (Gb3) substrate->cleavage

Caption: Mechanism of action of this compound as a pharmacological chaperone.

patient_selection_workflow start Patient with Confirmed Fabry Disease genotyping Perform GLA Gene Sequencing start->genotyping mutation_found GLA Mutation Identified genotyping->mutation_found amenability_assay Perform In Vitro Amenability Assay (GLP-HEK) mutation_found->amenability_assay Yes amenable Mutation is Amenable? amenability_assay->amenable not_amenable Not a Candidate for this compound amenable->not_amenable No clinical_eval Clinical Evaluation (e.g., eGFR > 30, Age ≥ 16) amenable->clinical_eval Yes eligible Eligible for this compound Therapy clinical_eval->eligible Meets Criteria ineligible Clinically Ineligible clinical_eval->ineligible Does Not Meet Criteria

References

Validation & Comparative

Migalastat's Impact on Plasma Lyso-Gb3: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of migalastat's effect on plasma globotriaosylsphingosine (lyso-Gb3), a key biomarker in Fabry disease. This guide objectively compares this compound's performance with alternative therapies, supported by experimental data and detailed methodologies.

Fabry disease, an X-linked lysosomal storage disorder, arises from mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency results in the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), within lysosomes. Plasma lyso-Gb3 is now recognized as a crucial biomarker for diagnosing and monitoring Fabry disease, reflecting the severity of the disease. This compound, an oral pharmacological chaperone, represents a therapeutic approach for patients with amenable mutations. It works by stabilizing the patient's own dysfunctional α-Gal A, facilitating its proper trafficking to the lysosome and increasing its activity.

This guide provides a detailed comparison of the effects of this compound and other available treatments for Fabry disease on plasma lyso-Gb3 levels, presenting quantitative data from various studies.

Comparative Efficacy: Reduction of Plasma Lyso-Gb3

The following table summarizes the reported effects of this compound and its primary alternatives—enzyme replacement therapies (ERTs) and substrate reduction therapies (SRTs)—on plasma lyso-Gb3 levels in patients with Fabry disease.

Treatment ModalityDrug Name(s)Patient PopulationReported Reduction in Plasma Lyso-Gb3Citation(s)
Pharmacological Chaperone This compound Treatment-naïve patients15% to 46% reduction within 48 weeks in responsive patients.[1][2][3][4][1][2][3][4]
ERT-experienced patientsPlasma lyso-Gb3 levels remained low and stable following a switch from ERT.[5][6][7][8][5][6][7][8]
Enzyme Replacement Therapy (ERT) Agalsidase Alfa & Agalsidase BetaClassic Fabry malesERT led to a rapid reduction in elevated plasma lyso-Gb3 levels.[9][9]
Pediatric patientsNormalization of lyso-Gb3 levels after 8-10 months of ERT.[10][10]
Pegunigalsidase AlfaAdult patients49% decrease after 12 months and an 83% decrease after 60 months of treatment.
Substrate Reduction Therapy (SRT) LucerastatAdult patients (not on ERT)Data on specific percentage reduction in plasma lyso-Gb3 is not as extensively reported as for Gb3.
VenglustatAdult male patientsData on specific percentage reduction in plasma lyso-Gb3 is not as extensively reported as for Gb3.

Experimental Protocols

Quantification of Plasma Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The accurate measurement of plasma lyso-Gb3 is critical for assessing disease burden and therapeutic response. The most widely accepted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][9]

Principle: This method involves the separation of lyso-Gb3 from other plasma components using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.

Detailed Methodology:

  • Sample Preparation:

    • Protein Precipitation: To 100 µL of plasma, an internal standard (e.g., N-glycinated lyso-ceramide trihexoside) is added.[5] Proteins are then precipitated by adding a solvent like acetonitrile. This step removes larger molecules that can interfere with the analysis.

    • Solid-Phase Extraction (SPE) (Alternative): Alternatively, a solid-phase extraction procedure can be used to process plasma samples for cleanup and concentration of the analyte.[3]

    • Liquid-Liquid Extraction (LLE) (Alternative): Another approach involves liquid-liquid extraction using a solvent mixture such as chloroform/methanol/water to isolate the glycolipids.[5]

  • Liquid Chromatography (LC):

    • Column: A C18 or similar reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like water and acetonitrile with additives such as formic acid is employed to separate lyso-Gb3 from other molecules.

    • Elution: The separated components are then introduced into the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI) is commonly used to generate charged molecules.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor ion (the ionized lyso-Gb3 molecule) and a specific product ion (a fragment of the lyso-Gb3 molecule). The transition from the precursor to the product ion is highly specific to lyso-Gb3.

    • Quantification: The amount of lyso-Gb3 in the sample is determined by comparing the signal intensity of the analyte to that of the internal standard.

Visualizing the Mechanisms

To better understand the therapeutic rationale and experimental procedures, the following diagrams illustrate the key pathways and workflows.

migalastat_mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Transport Transport cluster_Lysosome Lysosome (Acidic pH) Misfolded_aGalA Misfolded α-Gal A (Amenable Mutation) Correctly_Folded_aGalA Correctly Folded α-Gal A ERAD ER-Associated Degradation Misfolded_aGalA->ERAD Degradation Pathway Migalastat_ER This compound Migalastat_ER->Misfolded_aGalA Binds & Stabilizes Golgi Golgi Apparatus Correctly_Folded_aGalA->Golgi Trafficking Active_aGalA Active α-Gal A Golgi->Active_aGalA Delivery Migalastat_L This compound Active_aGalA->Migalastat_L Dissociation LysoGb3 Lyso-Gb3 Active_aGalA->LysoGb3 Catalysis Degraded_LysoGb3 Degraded Products

Caption: Mechanism of action of this compound as a pharmacological chaperone.

lyso_gb3_workflow Start Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation / SPE / LLE) + Internal Standard Start->SamplePrep LC Liquid Chromatography (LC) Separation SamplePrep->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection & Quantification (MRM) LC->MSMS DataAnalysis Data Analysis (Comparison to Internal Standard) MSMS->DataAnalysis Result Lyso-Gb3 Concentration DataAnalysis->Result

Caption: Experimental workflow for plasma lyso-Gb3 quantification.

References

Long-Term Safety and Tolerability of Migalastat Versus Enzyme Replacement Therapy (ERT) in Fabry Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Fabry disease, a rare X-linked lysosomal storage disorder, results from a deficiency of the enzyme alpha-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) in various tissues. Standard treatment has traditionally involved enzyme replacement therapy (ERT) with intravenous infusions of recombinant human α-Gal A. The advent of migalastat, an oral pharmacological chaperone, has provided an alternative therapeutic strategy for patients with amenable GLA mutations. This guide offers a detailed comparison of the long-term safety and tolerability of this compound and ERT, supported by data from pivotal clinical trials.

Mechanism of Action: A Tale of Two Therapies

Enzyme replacement therapy directly introduces a functional version of the α-Gal A enzyme into the bloodstream. In contrast, this compound acts as a molecular chaperone, binding to and stabilizing specific mutant forms of the α-Gal A enzyme, facilitating their proper trafficking to the lysosome.

cluster_ert Enzyme Replacement Therapy (ERT) cluster_this compound This compound (Oral Chaperone) ert_infusion Intravenous Infusion of Recombinant α-Gal A ert_uptake Cellular Uptake (e.g., via mannose-6-phosphate receptor) ert_infusion->ert_uptake Distribution via bloodstream ert_lysosome Delivery to Lysosome ert_uptake->ert_lysosome ert_gb3_catabolism Gb3 Catabolism ert_lysosome->ert_gb3_catabolism migalastat_oral Oral Administration of this compound er Endoplasmic Reticulum (ER): Unstable Mutant α-Gal A migalastat_oral->er Systemic absorption migalastat_binding This compound binds & stabilizes mutant α-Gal A er->migalastat_binding trafficking Correct Trafficking to Lysosome migalastat_binding->trafficking migalastat_dissociation This compound dissociates, restoring enzyme activity trafficking->migalastat_dissociation mig_gb3_catabolism Gb3 Catabolism migalastat_dissociation->mig_gb3_catabolism

Caption: Mechanisms of action for ERT and this compound in Fabry disease.

Head-to-Head Comparison: The ATTRACT Study

The pivotal phase 3 ATTRACT trial provides the most direct long-term comparative data on the safety and tolerability of this compound versus ERT in patients previously treated with ERT.[1][2][3]

Experimental Protocol: ATTRACT Study

The ATTRACT study (NCT01218659) was a randomized, open-label, active-controlled trial involving patients aged 16-74 years with a confirmed diagnosis of Fabry disease and an amenable GLA variant, who had been receiving ERT for at least 12 months.[1][2][4] The study consisted of an initial 18-month active-controlled treatment period, followed by a 12-month optional open-label extension (OLE) where all patients received this compound.[1][2]

During the initial 18-month period, patients were randomized to either continue their ERT regimen or switch to oral this compound (150 mg every other day).[5] The primary endpoints focused on renal function, with safety and other clinical outcomes also assessed.[5] In the OLE, patients who were on this compound continued the treatment (MM group), while those on ERT were switched to this compound (EM group).[1][2]

cluster_screening Screening & Enrollment cluster_randomization Randomization (18 Months) cluster_ole Open-Label Extension (OLE) (12 Months) cluster_endpoints Assessments screening Patient Screening: - Fabry Disease Diagnosis - Amenable GLA Mutation - Prior ERT (≥12 mos) - eGFR ≥30 mL/min/1.73m² rand Randomization screening->rand migalastat_arm This compound Arm (150 mg every other day) rand->migalastat_arm ert_arm ERT Arm (Continue prior regimen) rand->ert_arm endpoints Primary & Secondary Endpoints: - Renal Function (eGFR, mGFR) - Cardiac Function (LVMi) - Composite Clinical Events - Safety & Tolerability rand->endpoints ole_this compound All Patients Receive this compound migalastat_arm->ole_this compound Continue this compound (MM Group) ert_arm->ole_this compound Switch to this compound (EM Group) ole_this compound->endpoints

Caption: Workflow of the ATTRACT clinical trial.

Safety and Tolerability Profile

18-Month Randomized Period

During the initial 18-month head-to-head comparison, this compound was found to be generally safe and well-tolerated, with a safety profile comparable to ERT.[5]

Adverse Event Profile (18 Months)This compound GroupERT Group
Treatment-Emergent Adverse Events (AEs) 94%95%
Most Common AEs (≥25%) Nasopharyngitis (33%), Headache (25%)Nasopharyngitis (33%), Headache (24%)
Serious Adverse Events Data not specified in percentages, but no deaths occurred.Data not specified in percentages, but no deaths occurred.
Discontinuation due to AEs 0%0%

Data sourced from the ATTRACT study results.[5]

30-Month Open-Label Extension

The 30-month results from the ATTRACT study, which includes the 12-month OLE, continued to support the long-term safety and tolerability of this compound.[1][2] No new safety concerns were identified during the extension period.[1][2][6] Patients who switched from ERT to this compound (EM group) tolerated the transition well.[1][2]

Long-Term Efficacy and Clinical Outcomes

Beyond the primary safety data, long-term studies have highlighted the durable efficacy of this compound in maintaining organ function.

Renal Function

In the ATTRACT study, both this compound and ERT demonstrated comparable effects on renal function over 18 months.[5] During the 30-month follow-up, estimated glomerular filtration rate (eGFR) remained stable in patients continuing on this compound and in those who switched from ERT.[1][2][6]

Annualized Mean Change in eGFR (mL/min/1.73 m²)Treatment PeriodValue
ERT to this compound Switch Group 18 Months on ERT-2.0
12 Months on this compound-2.1

Data sourced from the ATTRACT OLE results.[1]

Cardiac Function

A significant decrease in left ventricular mass index (LVMi) was observed in patients treated with this compound over 18 months, particularly in those with baseline left ventricular hypertrophy.[5][7][8] This effect was sustained at 30 months.[1][2][6]

Cardiac Outcomes (18 Months)This compound GroupERT Group
Change in LVMi -6.6 g/m² (statistically significant decrease)No significant change

Data sourced from the ATTRACT study results.[5][8]

Real-World Evidence

Observational studies in real-world settings have corroborated the findings from clinical trials. A single-center study in Italy reported that switching from ERT to this compound was safe and well-tolerated, with a comparable frequency of adverse effects (28% for both treatments).[9][10] This study also noted significant improvements in LVMi and proteinuria in patients after switching to this compound.[10][11]

Composite Clinical Events

A post-hoc analysis of data from phase 3 trials of this compound with follow-up up to 8.6 years evaluated the incidence of Fabry-associated clinical events (FACEs), including renal, cardiac, and cerebrovascular events.[4][12] The overall incidence rate of FACEs was 48.3 per 1000 patient-years, which compares favorably with historical reports for ERT.[12][13] During long-term this compound treatment, 17.5% of patients experienced a FACE, and there were no deaths.[4][12]

Conclusion

Long-term data from the ATTRACT study and its open-label extension demonstrate that this compound has a safety and tolerability profile comparable to ERT in patients with Fabry disease and amenable mutations.[5] this compound was well-tolerated, with no new safety signals emerging over 30 months of treatment.[1][2] Furthermore, this compound showed durable stability of renal function and a significant reduction in LVMi.[1][2][7] Real-world evidence supports these findings, suggesting that switching from ERT to this compound is a safe and effective option for appropriate patients.[9][10][11] As an oral monotherapy, this compound offers a convenient alternative to intravenous ERT for this subset of the Fabry disease population.[5][14]

References

Switching from Enzyme Replacement Therapy to Migalastat for Fabry Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the therapeutic landscape of Fabry disease, the decision to switch patients from intravenous enzyme replacement therapy (ERT) to the oral pharmacological chaperone migalastat is a critical consideration. This guide provides a comprehensive comparison of the clinical outcomes associated with this switch, supported by data from key clinical trials and real-world studies.

Mechanism of Action: A Tale of Two Therapies

Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the α-galactosidase A (α-Gal A) enzyme. This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues, causing progressive organ damage.[1][2]

Enzyme Replacement Therapy (ERT) , with agents like agalsidase alfa and agalsidase beta, involves the intravenous infusion of a recombinant human α-Gal A enzyme every two weeks to supplement the deficient enzyme.[1][2]

This compound , on the other hand, is an oral pharmacological chaperone. It functions by selectively and reversibly binding to the active site of certain mutant forms of α-Gal A ("amenable mutations"). This binding stabilizes the misfolded enzyme in the endoplasmic reticulum, facilitating its proper trafficking to the lysosome, where it can catabolize Gb3 and lyso-Gb3.[1][2]

cluster_ERT Enzyme Replacement Therapy (ERT) cluster_this compound This compound (Oral Chaperone) ERT_infusion Intravenous Infusion of Recombinant α-Gal A ERT_circulation Circulation ERT_infusion->ERT_circulation ERT_uptake Cellular Uptake ERT_circulation->ERT_uptake ERT_lysosome Lysosome ERT_uptake->ERT_lysosome ERT_catabolism Gb3 Catabolism ERT_lysosome->ERT_catabolism Migalastat_oral Oral Administration Migalastat_absorption Systemic Absorption Migalastat_oral->Migalastat_absorption Migalastat_binding Binding to Misfolded α-Gal A in ER Migalastat_absorption->Migalastat_binding Migalastat_trafficking Correct Trafficking to Lysosome Migalastat_binding->Migalastat_trafficking Migalastat_dissociation Dissociation from α-Gal A Migalastat_trafficking->Migalastat_dissociation Migalastat_catabolism Restored Gb3 Catabolism Migalastat_dissociation->Migalastat_catabolism

Fig. 1: Mechanisms of Action for ERT and this compound.

Head-to-Head: The ATTRACT Study

The pivotal Phase 3 ATTRACT (AT1001-012) trial was an 18-month, randomized, open-label, active-controlled study that provided crucial data on switching from ERT to this compound.[3][4]

cluster_Workflow ATTRACT Study Workflow Screening Screening & Enrollment (N=60) Randomization Randomization (1.5:1) Screening->Randomization Migalastat_Arm Switch to this compound (n=36) Randomization->Migalastat_Arm ERT_Arm Continue ERT (n=24) Randomization->ERT_Arm Follow_Up_this compound 18-Month Treatment & Follow-up Migalastat_Arm->Follow_Up_this compound Follow_Up_ERT 18-Month Treatment & Follow-up ERT_Arm->Follow_Up_ERT OLE_this compound Open-Label Extension (OLE) All on this compound Follow_Up_this compound->OLE_this compound Follow_Up_ERT->OLE_this compound

Fig. 2: ATTRACT Study Experimental Workflow.

Clinical Outcomes: A Tabular Comparison

The following tables summarize the key findings from the ATTRACT study and other relevant research, focusing on renal, cardiac, and biomarker outcomes.

Renal Function
ParameterThis compound GroupERT GroupStudy
Annualized eGFR Change (mL/min/1.73m²) Comparable to ERTStableATTRACT[3][4]
24-hour Urine Protein Change (mg) 49.2194.5ATTRACT[2]
Proteinuria Significant improvement (p=0.048) vs ERT-Riccio et al. (2020)[5][6]

In the ATTRACT study, renal function remained stable and comparable between patients who switched to this compound and those who continued on ERT.[3][4] A real-world study by Riccio et al. also reported a significant improvement in proteinuria in patients who switched to this compound.[5][6] However, a Fabry Registry analysis showed a steeper decline in eGFR post-switch in both classic and late-onset patients.[7]

Cardiac Outcomes
ParameterThis compound GroupERT GroupStudy
Left Ventricular Mass Index (LVMi) Change (g/m²) -6.6 (p<0.05)-2.0 (not significant)ATTRACT[3][4]
LVMi Significant improvement (p=0.028) vs ERT-Riccio et al. (2020)[5][6]
Composite Cardiac Events 29%44%ATTRACT[3][8]

A significant reduction in left ventricular mass index (LVMi) was observed in patients who switched to this compound in the ATTRACT trial, a finding that was not seen in the ERT group.[3][4][8] This suggests a potential benefit of this compound on cardiac hypertrophy. The incidence of composite cardiac, renal, or cerebrovascular events was also numerically lower in the this compound group.[3][8]

Biomarkers
ParameterThis compound GroupERT GroupStudy
Plasma lyso-Gb3 Remained low and stableStableATTRACT[4]
Plasma lyso-Gb3 Stable-Müntze et al. (2019)[1]
α-Gal A Activity Significant increase (p<0.0001)-Riccio et al. (2020)[5]

Following the switch to this compound, plasma lyso-Gb3 levels remained stable in patients previously treated with ERT.[1][4] Notably, a significant increase in α-Gal A activity was reported in patients after switching to this compound.[5]

Experimental Protocols

ATTRACT Study Methodology
  • Design: 18-month, randomized, open-label, active-controlled trial with a subsequent 12-month open-label extension where all patients received this compound.[9][10][11]

  • Participants: 57 adult Fabry disease patients with amenable GLA mutations who had been receiving ERT for at least one year.[3][4]

  • Intervention: Patients were randomized (1.5:1) to either switch to oral this compound (150 mg every other day) or continue their ERT (agalsidase alfa 0.2 mg/kg or agalsidase beta 1.0 mg/kg every two weeks).[11]

  • Primary Endpoint: Annualized rate of change in estimated glomerular filtration rate (eGFR).[4]

  • Secondary Endpoints: Included changes in LVMi, plasma lyso-Gb3 levels, and patient-reported outcomes.[4]

Fabry Registry Analysis
  • Design: Retrospective analysis of data from the Fabry Registry.[7]

  • Participants: 83 patients with Fabry disease who switched from agalsidase beta to this compound.[7]

  • Outcomes Assessed: Annualized change in eGFR, urine protein-creatinine ratio (UPCR), plasma Gb3, and cardiac parameters (IVST, LPWT, LVMI) in the pre- and post-switch periods.[7]

Safety and Tolerability

The switch from ERT to this compound has been generally well-tolerated in clinical trials and real-world settings.[1][12] The most commonly reported adverse events with this compound are headache and nasopharyngitis.[2] The oral administration of this compound offers a less burdensome alternative to the bi-weekly intravenous infusions of ERT, potentially reducing treatment-related adverse reactions.[12]

Conclusion

Switching from ERT to oral this compound is a viable and often beneficial therapeutic strategy for Fabry disease patients with amenable mutations. The evidence from the ATTRACT trial and other studies suggests that this compound maintains renal stability comparable to ERT while offering potential advantages in reducing cardiac mass. Biomarker data indicates sustained disease control after the switch. However, some real-world data suggests the potential for a decline in renal function in certain patient populations, underscoring the importance of careful patient selection and ongoing monitoring. The convenience of an oral therapy is a significant advantage for patient quality of life. As with any treatment decision, a thorough evaluation of the individual patient's clinical status, genotype, and preferences is paramount.

References

Migalastat and its Impact on Quality of Life in Fabry Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of migalastat's performance in improving the quality of life for Fabry disease patients, with a focus on data from key clinical trials. It is intended to be an objective resource, presenting experimental data and methodologies to inform research and development in this field.

Introduction to this compound and Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme alpha-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells throughout the body, resulting in progressive organ damage and a significant reduction in quality of life. This compound is an oral pharmacological chaperone that works by stabilizing specific mutant forms of the α-Gal A enzyme, facilitating their proper trafficking to lysosomes where they can catabolize the accumulated substrates. This therapeutic approach is an alternative to intravenous enzyme replacement therapy (ERT) for patients with amenable mutations.

Comparative Analysis of Quality of Life Outcomes

The impact of this compound on the quality of life in Fabry disease patients has been evaluated in several key clinical trials, primarily the ATTRACT, FACETS, and MALTA-FABRY studies. These studies utilized validated patient-reported outcome instruments, including the Short Form-36 Health Survey (SF-36), the Brief Pain Inventory-Short Form (BPI-SF), and the Gastrointestinal Symptom Rating Scale (GSRS).

Quantitative Data Summary

The following tables summarize the quantitative data on quality of life and pain scores from the pivotal clinical trials of this compound.

Table 1: SF-36 Physical and Mental Component Summary Scores in the ATTRACT Trial (18 Months) [1][2]

ComponentTreatment GroupBaseline (Mean ± SEM)Change from Baseline (Mean, 95% CI)
Physical Component This compound (n=34)47.8 ± 1.90.96 (-1.0 to 2.9)
ERT (n=16)40.4 ± 2.7-1.92 (-6.7 to 2.8)
Mental Component This compound (n=34)49.3 ± 1.80.08 (-3.3 to 3.4)
ERT (n=16)50.6 ± 2.6-0.41 (-4.3 to 3.5)

SEM: Standard Error of the Mean; CI: Confidence Interval. A higher score indicates a better health status.

Table 2: Brief Pain Inventory-Short Form (BPI-SF) Pain Severity Scores in the ATTRACT and FACETS Trials [2]

TrialTreatment GroupBaseline (Mean ± SEM)Change from Baseline (Mean, 95% CI)
ATTRACT (18 Months) This compound (n=34)2.1 ± 0.40.1 (-0.5 to 0.7)
ERT (n=16)3.2 ± 0.7-0.6 (-1.7 to 0.5)
FACETS (6 Months) This compoundNot ReportedNo statistically significant difference vs. placebo
PlaceboNot ReportedNo statistically significant difference vs. This compound

BPI-SF scores range from 0 (no pain) to 10 (pain as bad as you can imagine).

Table 3: Gastrointestinal Symptom Rating Scale (GSRS) - Diarrhea Domain in the FACETS Trial (6 Months) [2][3]

Treatment GroupImprovement in Diarrhea Domain
This compound 38% of patients showed improvement
Placebo 9% of patients showed improvement

The difference in improvement between the this compound and placebo groups was statistically significant (P < 0.05).

Table 4: SF-36 Domain Scores in the MALTA-FABRY Study (24 Months) [4][5]

SF-36 DomainChange from Baseline (points)95% CIp-value
Pain 8.571.32 to 15.820.022
Role Limitations - Physical 13.390.61 to 23.20.048

This prospective, multicenter study showed significant improvements in the pain and role limitations-physical domains of the SF-36 in patients treated with this compound over 24 months.

Experimental Protocols

Quality of Life and Pain Assessment

In the ATTRACT and FACETS trials, health-related quality of life (HRQoL) was assessed using the Short-Form 36-Item Health Survey version 2 (SF-36v2) and pain was evaluated using the Brief Pain Inventory-Short Form (BPI-SF).[2] The MALTA-FABRY study also utilized the SF-36 to assess patient-reported outcomes.[4][5]

  • Short Form-36 (SF-36): This is a patient-reported survey of health and well-being. It consists of 36 questions that measure eight health domains: physical functioning, role limitations due to physical health, role limitations due to emotional problems, energy/fatigue, emotional well-being, social functioning, pain, and general health. These domains are summarized into two component scores: the Physical Component Summary (PCS) and the Mental Component Summary (MCS). Scores range from 0 to 100, with higher scores indicating better health.

  • Brief Pain Inventory-Short Form (BPI-SF): This tool is used to assess the severity of pain and the impact of pain on daily functions. Patients rate the severity of their pain on a scale from 0 to 10. The BPI-SF also includes questions about how pain interferes with seven daily activities: general activity, mood, walking ability, normal work, relations with other people, sleep, and enjoyment of life.

  • Gastrointestinal Symptom Rating Scale (GSRS): The FACETS trial employed the GSRS to evaluate gastrointestinal symptoms.[2] This is a 15-item, disease-specific questionnaire that uses a 7-point Likert scale to assess symptoms related to reflux, abdominal pain, indigestion, diarrhea, and constipation.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone for amenable mutant forms of the α-Gal A enzyme. The following diagram illustrates its mechanism of action.

Migalastat_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Lysosome Lysosome (Acidic pH) Misfolded_aGalA Misfolded α-Gal A (Amenable Mutant) Complex This compound-α-Gal A Complex (Stabilized) Degradation Proteasomal Degradation Misfolded_aGalA->Degradation ER-associated degradation Migalastat_ER This compound Migalastat_ER->Misfolded_aGalA Binds to active site Complex_Lysosome This compound-α-Gal A Complex Complex->Complex_Lysosome Trafficking Active_aGalA Active α-Gal A Complex_Lysosome->Active_aGalA Dissociation Migalastat_Lysosome This compound Complex_Lysosome->Migalastat_Lysosome Release Gb3 Gb3 Substrate Active_aGalA->Gb3 Catalyzes Breakdown Gb3 Breakdown Gb3->Breakdown

Mechanism of action of this compound as a pharmacological chaperone.
Pathophysiology of Fabry Disease and Impact on Quality of Life

The accumulation of Gb3 and its deacylated form, lyso-Gb3, in various tissues triggers a cascade of cellular events that lead to the clinical manifestations of Fabry disease and a decreased quality of life.

Fabry_Pathophysiology cluster_Pathology Cellular Pathology cluster_Clinical Clinical Manifestations & Reduced Quality of Life Gb3_Accumulation Gb3 & lyso-Gb3 Accumulation Lysosomal_Dysfunction Lysosomal Dysfunction Gb3_Accumulation->Lysosomal_Dysfunction Pain Neuropathic Pain Gb3_Accumulation->Pain Direct neuronal effects Cellular_Stress Oxidative Stress & Inflammation Lysosomal_Dysfunction->Cellular_Stress Signaling_Alteration Altered Signaling Pathways (e.g., mTOR, Notch) Lysosomal_Dysfunction->Signaling_Alteration Organ_Damage Renal, Cardiac & Cerebrovascular Damage Cellular_Stress->Organ_Damage GI_Symptoms Gastrointestinal Symptoms Cellular_Stress->GI_Symptoms Signaling_Alteration->Organ_Damage Reduced_QoL Reduced Quality of Life Pain->Reduced_QoL Organ_Damage->Reduced_QoL GI_Symptoms->Reduced_QoL

Pathophysiological cascade in Fabry disease leading to reduced quality of life.

Conclusion

The available data from clinical trials indicate that this compound is a viable oral treatment option for Fabry disease patients with amenable mutations, with a quality of life profile comparable to ERT. The ATTRACT study showed that patients switching from ERT to this compound experienced no reduction in their quality of life.[2] Furthermore, the MALTA-FABRY study demonstrated that long-term treatment with this compound can lead to significant improvements in pain and physical limitations.[4][5] The FACETS trial also highlighted a specific benefit of this compound in improving gastrointestinal symptoms, particularly diarrhea.[2][3] These findings, supported by the detailed methodologies of the assessments, provide a strong basis for considering this compound in the management of Fabry disease, with the potential for a positive impact on patients' daily lives. Further research into the long-term effects of this compound on a broader range of quality of life domains will continue to be of high value to the scientific and medical communities.

References

Safety Operating Guide

Essential Safety Protocols for Handling Migalastat in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of active pharmaceutical ingredients such as Migalastat is paramount. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and comprehensive disposal plans to foster a secure laboratory environment.

This compound, a pharmacological chaperone approved for the treatment of Fabry disease, requires careful handling to minimize exposure and prevent contamination. Adherence to the following guidelines will ensure the safe and effective use of this compound in a research setting.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions in a laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Disposable, powder-free nitrile gloves. A double layer of gloves is recommended when handling the pure compound or concentrated solutions.Nitrile gloves offer good resistance to a variety of chemicals.[1][2][3] Double gloving provides an additional layer of protection in case of a breach of the outer glove.
Eye Protection Safety glasses with side shields or safety goggles. A face shield should be worn in addition to safety glasses/goggles when there is a risk of splashing.Protects the eyes from dust particles and splashes of solutions containing this compound.
Respiratory Protection For handling small quantities in a well-ventilated area, a NIOSH-approved N95 or P95 particulate respirator is recommended. For larger quantities or in situations with inadequate ventilation, a half-mask respirator with organic vapor/acid gas (OV/AG) cartridges and P99 particulate filters, or a powered air-purifying respirator (PAPR) should be used.Prevents inhalation of airborne powder, which is a primary route of exposure. The level of respiratory protection should be commensurate with the scale of the operation and ventilation conditions.
Protective Clothing A disposable, low-permeability lab coat or a full-body protective suit (e.g., Tyvek®).Prevents contamination of personal clothing and skin contact with this compound.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Laboratory Handling Protocols

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring the integrity of the research.

Preparation and Weighing of this compound Powder:

  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the dispersal of airborne particles.

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.

  • Donning PPE: Follow the PPE donning workflow outlined in the diagram below.

  • Weighing: Use a balance with a draft shield. Handle the container with care to avoid creating dust. Use a spatula to transfer the powder.

  • Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not use compressed air, as this will disperse the powder.

Preparation of this compound Solutions:

  • Solvent Selection: Use the appropriate solvent as specified in the experimental protocol.

  • Dissolution: Add the solvent to the weighed this compound powder slowly to avoid splashing. If necessary, sonicate or vortex the mixture to ensure complete dissolution.

  • Labeling: Clearly label the container with the name of the compound, concentration, solvent, date of preparation, and appropriate hazard warnings.

General Handling Practices:

  • Avoid skin contact and inhalation.[4]

  • Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers of this compound tightly closed when not in use.

  • Maintain a clean and organized workspace.

Operational and Disposal Plans

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, lab coats), weighing paper, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Sharps: Any sharps, such as needles or razor blades, that have come into contact with this compound should be disposed of in a designated sharps container.

Disposal Procedure:

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general laboratory traffic.

  • Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste disposal.

Workflow for Donning and Doffing Personal Protective Equipment

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye Protection Don2->Don3 Don4 4. Gloves (Outer layer over cuff) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).

By implementing these safety and logistical measures, research institutions can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Migalastat
Reactant of Route 2
Migalastat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.